Eldecalcitol-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/b22-11+,23-12-/t20-,24-,25+,26-,27-,28-,30-/m1/s1/i3D3,4D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEXGDDBXLBRTD-WEKSAGPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H]([C@H]([C@@H](C3=C)O)OCCCO)O)C)(C([2H])([2H])[2H])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Eldecalcitol-d6 in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eldecalcitol, an analog of the active form of vitamin D, has emerged as a significant therapeutic agent for osteoporosis.[1][2][3] Its potent effects on increasing bone mineral density and reducing fracture risk have been substantiated in numerous clinical trials.[1][3] For researchers and drug development professionals, accurate quantification of Eldecalcitol in biological matrices is paramount for pharmacokinetic, bioequivalence, and metabolism studies. This technical guide focuses on the critical role of Eldecalcitol-d6, a deuterated form of Eldecalcitol, in the precise bioanalysis of the parent compound. This compound serves as a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for quantitative mass spectrometry due to its ability to compensate for variability during sample preparation and analysis.
Core Application of this compound: An Internal Standard for Quantitative Bioanalysis
The primary application of this compound in research is as an internal standard for the accurate quantification of Eldecalcitol in biological samples, most notably human plasma, using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The nearly identical physicochemical properties of this compound to the native analyte, with a distinct mass difference, allow for precise and accurate measurement by correcting for potential variations during sample extraction, chromatographic separation, and ionization.
Quantitative Data on Method Validation
The use of this compound as an internal standard has been crucial in the validation of robust and sensitive bioanalytical methods for Eldecalcitol. The following tables summarize the key validation parameters from studies employing UPLC-MS/MS for the quantification of Eldecalcitol in human plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value | Reference |
| Calibration Curve Range | 10.0 - 1000.0 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 5 - 10 pg/mL | |
| Upper Limit of Quantification (ULOQ) | 1000.0 pg/mL | |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision of the Analytical Method
| Quality Control (QC) Sample | Within-Run Precision (CV%) | Within-Run Accuracy (% Deviation) | Between-Run Precision (CV%) | Between-Run Accuracy (% Deviation) | Reference |
| LLOQ QC | 11.5 | -3.0 to 12.0 | Not Reported | Not Reported | |
| Low QC | 11.4 | -8.0 to 11.3 | Not Reported | Not Reported | |
| Medium QC | 11.4 | -8.0 to 11.3 | Not Reported | Not Reported | |
| High QC | 11.4 | -8.0 to 11.3 | Not Reported | Not Reported |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Eldecalcitol | Not Specified | Not Specified |
Note: While specific percentage values for recovery and matrix effect for Eldecalcitol were not detailed in the provided search results, the validation of these methods according to regulatory guidelines implies that these parameters were within acceptable limits.
Detailed Experimental Protocol: Quantification of Eldecalcitol in Human Plasma
This section outlines a typical experimental protocol for the quantification of Eldecalcitol in human plasma using this compound as an internal standard with UPLC-MS/MS.
1. Materials and Reagents
-
Eldecalcitol reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
2. Sample Preparation
-
Spiking of Internal Standard: To a known volume of plasma sample (e.g., 200 µL), add a precise amount of this compound working solution.
-
Protein Precipitation (if applicable): Add a protein precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Extraction:
-
Solid-Phase Extraction (SPE): Load the pre-treated sample onto a conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute Eldecalcitol and this compound with an appropriate solvent.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the plasma sample, vortex to extract the analytes, and separate the organic layer.
-
-
Evaporation and Reconstitution: Evaporate the eluate or organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis
-
Chromatographic System: An ultra-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents, typically containing a modifier like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Eldecalcitol and this compound are monitored.
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound: m/z 514.6 → 403.3
-
4. Data Analysis
-
Integrate the peak areas for both Eldecalcitol and this compound.
-
Calculate the peak area ratio of Eldecalcitol to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Eldecalcitol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental process and the biological context of Eldecalcitol, the following diagrams are provided.
References
A Technical Guide to the Mechanism and Application of Eldecalcitol-d6 as an Internal Standard in Bioanalysis
Introduction for Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount for robust drug development and clinical research. This technical guide delves into the fundamental rationale and practical application of Eldecalcitol-d6 as a deuterated internal standard for the quantification of Eldecalcitol. Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] By mitigating variability from matrix effects and sample preparation, this compound offers an unparalleled solution for generating reliable pharmacokinetic data.[2][3]
The Core Mechanism: How Deuterated Standards Ensure Analytical Accuracy
The primary challenge in quantitative mass spectrometry is controlling for variability introduced during sample preparation and analysis.[2] Factors such as incomplete extraction recovery, sample-to-sample differences in matrix composition (matrix effects), and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[2]
An internal standard (IS) is a compound with physicochemical properties similar to the analyte, added at a known concentration to all samples, calibrators, and quality controls. This compound is a deuterated internal standard, a version of the Eldecalcitol molecule where six hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical and physical properties ensure they behave almost identically throughout the analytical process.
This co-eluting "chemical twin" experiences the same extraction losses, ionization suppression or enhancement, and injection volume variations as the actual analyte. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively normalizing for most sources of error and ensuring data integrity.
Pharmacological Context: The Therapeutic Action of Eldecalcitol
Eldecalcitol is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3, and is approved in Japan for the treatment of osteoporosis. Its primary mechanism involves binding to the vitamin D receptor (VDR), which in turn influences the expression of genes crucial for calcium and phosphate metabolism. Unlike earlier vitamin D analogs, Eldecalcitol exhibits a strong inhibitory effect on bone resorption. In vivo studies have shown that it increases bone mineral density by suppressing the expression of RANKL (receptor activator of nuclear factor κB ligand) in osteoblasts. More recent research also indicates that Eldecalcitol can prevent muscle loss by alleviating oxidative stress and inhibiting the NF-κB signaling pathway.
Caption: Eldecalcitol signaling pathway in bone cells.
Bioanalytical Application of this compound
The quantification of Eldecalcitol in biological matrices like human plasma is essential for pharmacokinetic studies. Given its very low circulating concentrations, a highly sensitive and specific analytical method is required. Ultra-Performance Liquid Chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) with a deuterated internal standard is the method of choice.
Experimental Workflow
The analytical process involves several critical steps where this compound corrects for potential variability. A known amount of this compound is added to the plasma sample at the very beginning, ensuring that any subsequent loss of analyte is mirrored by a proportional loss of the internal standard.
Caption: Bioanalytical workflow using this compound internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification
The following protocol is a synthesized example based on published methodologies for the determination of Eldecalcitol in human plasma.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of human plasma, add 50 µL of this compound working solution (internal standard).
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a series of solutions (e.g., water, methanol/water mixtures) to remove interfering substances.
-
Elute Eldecalcitol and this compound from the cartridge with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions
-
Chromatographic System : Acquity Ultra Performance Liquid Chromatography (UPLC).
-
Column : C18 reversed-phase column (e.g., 150 x 2 mm).
-
Mobile Phase : A gradient of two or more solvents, such as water with a formic acid modifier and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometer : A triple quadrupole mass spectrometer (e.g., AB SCIEX Triple Quad 6500+).
-
Ionization Source : Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity.
-
Quantitative Performance Data
The use of this compound allows for the development of highly robust and validated bioanalytical methods. The tables below summarize typical performance characteristics from a validated UPLC-APCI-MS/MS method.
Table 1: Mass Spectrometric Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Eldecalcitol | 508.6 | 397.4 |
| this compound (IS) | 514.6 | 403.3 |
Table 2: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 5.0 - 2000.0 pg/mL |
| Lower Limit of Quantitation (LLOQ) | 5.0 pg/mL |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
| Accuracy (%RE) | Within ±15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent between analyte and IS |
Data synthesized from published literature for illustrative purposes.
This compound serves as the quintessential internal standard for the bioanalysis of Eldecalcitol. Its mechanism of action is rooted in its near-identical physicochemical properties to the unlabeled analyte, which allows it to track and correct for variability throughout the entire analytical workflow. By incorporating this compound, researchers and drug developers can achieve highly accurate, precise, and reliable quantification, ensuring the integrity of pharmacokinetic data in clinical and non-clinical studies. The use of such a stable isotope-labeled internal standard is a critical component of a robust, defensible, and regulatory-compliant bioanalytical method.
References
Eldecalcitol-d6: A Technical Guide to its Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical properties of Eldecalcitol-d6, a deuterated analog of the active vitamin D derivative, Eldecalcitol. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristics, analytical methodologies, and mechanism of action to support its application in research and development.
Core Physical and Chemical Properties
This compound is a synthetic analog of Eldecalcitol, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a higher molecular weight, which is advantageous for its use as an internal standard in quantitative mass spectrometry-based assays.[1][2][3][4][5] The strategic placement of deuterium also enhances its metabolic stability compared to the non-deuterated form.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (1R,2R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol | |
| Molecular Formula | C₃₀H₄₄D₆O₅ | |
| Molecular Weight | 496.75 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (25 mg/mL with ultrasonication). Slightly soluble in methanol and acetonitrile. | |
| Storage Conditions | Store at -20°C, protected from light, and under a nitrogen atmosphere. | |
| Stability | Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Bench-top, freeze-thaw, and long-term frozen storage stability have been evaluated to ensure concentration integrity during sample handling and analysis. |
Experimental Protocols
Quantification of this compound in Human Plasma using UPLC-MS/MS
This section details a validated method for the sensitive and specific quantification of Eldecalcitol in human plasma, using this compound as a stable isotope-labeled internal standard (SIL-IS).
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol describes the extraction of Eldecalcitol and this compound from human plasma samples.
-
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Solid Phase Extraction (SPE) cartridges
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
-
Procedure:
-
To a 500 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.
-
Vortex the sample to ensure thorough mixing.
-
Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for UPLC-MS/MS analysis.
-
2.1.2. UPLC-MS/MS Analysis
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 2 mm)
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40-50°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion APCI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound (SIL-IS): m/z 514.6 → 403.3
-
-
APCI Source Parameters:
-
Vaporizer Temperature: 350-500°C
-
Probe Temperature: 250-300°C
-
Nebulizer Gas Flow: Optimized for stable spray formation (typically 20-50 arbitrary units)
-
-
Workflow for UPLC-MS/MS Analysis of this compound
Caption: UPLC-MS/MS analytical workflow.
Mechanism of Action: Signaling Pathways
Eldecalcitol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene expression. Its primary therapeutic application is in the treatment of osteoporosis, where it modulates bone metabolism by influencing the activity of osteoblasts and osteoclasts.
A key mechanism of Eldecalcitol's action is the suppression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) expression in osteoblasts. RANKL is a critical cytokine for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. By downregulating RANKL, Eldecalcitol indirectly inhibits osteoclast activity, leading to a reduction in bone resorption and an increase in bone mineral density.
Eldecalcitol Signaling Pathway in Bone Metabolism
Caption: Eldecalcitol's inhibitory signaling pathway.
This technical guide provides a foundational understanding of this compound for its application in scientific research. For further details, researchers are encouraged to consult the cited references.
References
Eldecalcitol-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Eldecalcitol-d6, a deuterated analog of the active vitamin D derivative, Eldecalcitol. This document outlines its core physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its application in research and drug development.
Core Physicochemical Data
This compound is the deuterium-labeled form of Eldecalcitol, an analog of the active form of vitamin D used in the treatment of osteoporosis.[1][2][3] The incorporation of six deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry-based assays.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄D₆O₅ | [1] |
| Molecular Weight | 496.75 g/mol | |
| Appearance | White to off-white solid | |
| Primary Use | Internal standard for quantitative analysis | |
| Therapeutic Class (unlabeled) | Anti-osteoporotic agent, Vitamin D Receptor (VDR) activator |
Mechanism of Action: Vitamin D Receptor Signaling
Eldecalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. Upon ligand binding, the VDR forms a heterodimer with the Retinoid-X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
In the context of bone metabolism, a key action of Eldecalcitol is the suppression of bone resorption. This is achieved, in part, by downregulating the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts. Reduced RANKL levels lead to decreased osteoclast differentiation and activity, thus tipping the balance towards a reduction in bone breakdown.
Caption: this compound signaling pathway in osteoblasts.
Experimental Protocols
Quantification of Eldecalcitol in Human Plasma using UPLC-MS/MS
This method details the use of this compound as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Eldecalcitol in biological matrices.
a. Sample Preparation (Solid Phase Extraction - SPE)
-
To a 500 µL aliquot of human plasma, add a known concentration of this compound solution as the internal standard.
-
Vortex the sample to ensure thorough mixing.
-
Perform a solid-phase extraction to remove plasma proteins and other interfering substances. The specific SPE cartridge and elution solvents should be optimized for the analyte.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
b. UPLC-MS/MS Conditions
-
Chromatographic System: Acquity Ultra Performance Liquid Chromatography (UPLC) unit.
-
Column: C18 column (e.g., 150 x 2 mm).
-
Mobile Phase: An optimized gradient of aqueous and organic solvents (e.g., water and acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Eldecalcitol: m/z 508.6 → 397.4
-
MRM Transition for this compound (SIL-IS): m/z 514.6 → 403.3
-
-
Data Analysis: The concentration of Eldecalcitol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Eldecalcitol.
Caption: UPLC-MS/MS quantification workflow for Eldecalcitol.
Vitamin D Receptor (VDR) Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of a compound like Eldecalcitol to activate the VDR and drive the expression of a reporter gene.
a. Materials
-
Human cell line engineered to express human VDR and a luciferase reporter gene linked to a VDRE (available commercially).
-
Cell culture media and reagents.
-
Test compound (Eldecalcitol) and reference agonist (e.g., Calcitriol).
-
Luciferase detection reagent.
-
96-well cell culture plates.
b. Protocol
-
Cell Plating: Seed the reporter cells into a 96-well plate at a predetermined density (e.g., 8,000 cells/well) and incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Eldecalcitol and the reference agonist. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, remove the treatment medium and lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase detection reagent to the cell lysate.
-
Data Acquisition: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the level of VDR activation.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine potency (e.g., EC₅₀).
This technical guide provides foundational information and methodologies for the research and development applications of this compound. For specific applications, further optimization of the described protocols may be necessary.
References
A Prospective Development Guide for Deuterated Eldecalcitol: Rationale, Synthesis, and Preclinical Evaluation
Executive Summary: Eldecalcitol, an active vitamin D₃ analog, is an established therapeutic agent for osteoporosis, noted for its potent inhibition of bone resorption and a favorable pharmacokinetic profile characterized by a long plasma half-life. This profile is attributed to high binding affinity for the Vitamin D-Binding Protein (DBP) and resistance to CYP24A1-mediated catabolism.[1][2] Metabolic modification, however, still occurs via enzymes such as CYP3A4 and sterol C4-methyl oxidase (SC4MOL).[1] Strategic deuteration of Eldecalcitol at sites vulnerable to metabolic oxidation presents a compelling opportunity to enhance its metabolic stability. This modification, leveraging the kinetic isotope effect, could lead to a longer half-life, increased systemic exposure, and potentially improved therapeutic efficacy or a reduced dosing frequency. This document outlines a prospective development plan for a novel deuterated Eldecalcitol entity, covering the scientific rationale, a proposed synthetic pathway, and a comprehensive preclinical evaluation workflow.
Introduction: The Rationale for Deuterating Eldecalcitol
Eldecalcitol (ED-71) is a 1α,25-dihydroxyvitamin D₃ derivative with a hydroxypropoxy group at the 2β position, which distinguishes it from the endogenous active form, calcitriol.[3][4] Its clinical success in treating osteoporosis is based on its ability to increase bone mineral density by more potently suppressing bone resorption than older vitamin D analogs.
The key pharmacological attributes of Eldecalcitol are:
-
High Affinity for DBP: Eldecalcitol exhibits a higher affinity for the serum Vitamin D-Binding Protein (DBP) compared to calcitriol, contributing to its long plasma half-life of approximately 53 hours in healthy volunteers.
-
Metabolic Resistance: It is a poor substrate for CYP24A1, the primary catabolic enzyme for calcitriol, which further enhances its stability.
-
Unique Mechanism: While it binds to the Vitamin D Receptor (VDR) with a lower affinity than calcitriol, its sustained presence allows for effective modulation of target genes, such as down-regulating RANKL expression in osteoblasts to suppress bone resorption.
Despite its stability, Eldecalcitol is metabolized. In vitro studies using human liver and small intestine microsomes have identified CYP3A4 and SC4MOL as enzymes involved in its metabolism. Deuteration—the substitution of a protium (¹H) atom with a deuterium (²H) atom—is a validated strategy in medicinal chemistry to slow down cytochrome P450-mediated metabolism. The C-D bond is stronger than the C-H bond, resulting in a higher activation energy for bond cleavage, a phenomenon known as the kinetic isotope effect. By selectively placing deuterium at metabolically labile positions, the rate of drug metabolism can be significantly reduced.
The primary goals for developing a deuterated Eldecalcitol are:
-
Enhanced Metabolic Stability: To reduce the rate of metabolic clearance, thereby increasing the drug's half-life and overall exposure (AUC).
-
Improved Pharmacokinetic Profile: To achieve a more consistent and predictable plasma concentration, potentially allowing for lower or less frequent dosing.
-
Potentially Improved Therapeutic Index: By improving metabolic stability, the therapeutic efficacy could be enhanced without a corresponding increase in adverse effects like hypercalcemia.
Proposed Synthesis of Deuterated Eldecalcitol
The synthesis of vitamin D analogs is typically achieved through a convergent approach, coupling an A-ring synthon with a CD-ring side-chain fragment. This methodology is well-suited for introducing isotopic labels. A proposed workflow would involve the synthesis of a deuterated A-ring phosphine oxide and its subsequent Horner-Wadsworth-Emmons olefination with a standard, non-deuterated CD-ring ketone (e.g., Grundmann's ketone analog).
Proposed Experimental Protocol: Convergent Synthesis
-
Synthesis of Deuterated A-Ring Synthon:
-
Begin with a suitable chiral precursor, such as D-lyxose.
-
Perform a series of protection, oxidation, and reduction steps to construct the core A-ring structure.
-
Introduce deuterium at specific, metabolically labile positions. For instance, if metabolism occurs on the 2β-(3-hydroxypropoxy) side chain, a deuterated version of 3-bromo-1-propanol could be used in its introduction. If metabolism targets other sites, deuterium could be introduced using a deuterated reducing agent (e.g., sodium borodeuteride) at a key step.
-
Convert the deuterated A-ring intermediate into a phosphine oxide to prepare it for the coupling reaction.
-
-
Coupling Reaction (Horner-Wadsworth-Emmons):
-
Deprotonate the deuterated A-ring phosphine oxide using a strong base like n-butyllithium in THF at -78°C.
-
Add the non-deuterated CD-ring ketone fragment to the reaction mixture.
-
Allow the reaction to proceed to form the protected, deuterated Eldecalcitol skeleton. The coupling reaction joins the two fragments to create the characteristic triene system of vitamin D.
-
-
Deprotection and Purification:
-
Remove all protecting groups (e.g., silyl ethers) using an appropriate reagent, such as tetrabutylammonium fluoride (TBAF).
-
Purify the final deuterated Eldecalcitol compound using high-performance liquid chromatography (HPLC).
-
Confirm the structure and deuterium incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed convergent synthesis workflow for deuterated Eldecalcitol.
Preclinical Evaluation: Characterization and Comparison
A rigorous preclinical evaluation is necessary to compare the properties of deuterated Eldecalcitol (d-Eldecalcitol) with its non-deuterated parent compound. The workflow would involve in vitro biochemical assays followed by in vivo pharmacokinetic and pharmacodynamic studies.
In Vitro Characterization
3.1.1. VDR Binding and Activation Assays
-
Objective: To confirm that deuteration does not negatively impact the compound's interaction with its primary molecular target, the Vitamin D Receptor (VDR).
-
Experimental Protocol: Competitive Binding Assay:
-
Utilize recombinant human VDR.
-
Use a radiolabeled ligand, such as [³H]-calcitriol, as the competitor.
-
Incubate a constant amount of VDR and radioligand with increasing concentrations of unlabeled Eldecalcitol or d-Eldecalcitol.
-
Separate bound from free radioligand using a method like hydroxylapatite precipitation.
-
Measure radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the IC₅₀ and Ki values to determine binding affinity.
-
-
Experimental Protocol: Reporter Gene Assay:
-
Use a host cell line (e.g., HEK293T) stably transfected with two plasmids: one expressing human VDR and another containing a luciferase reporter gene under the control of a Vitamin D Response Element (VDRE) promoter.
-
Culture the cells in 96-well plates and treat with a range of concentrations of Eldecalcitol or d-Eldecalcitol for 12-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the dose-response curve and determine the EC₅₀ value, representing the concentration required for half-maximal activation.
-
3.1.2. Metabolic Stability Assay
-
Objective: To quantify the improvement in metabolic stability due to deuteration.
-
Experimental Protocol: Incubation with Liver Microsomes:
-
Prepare incubation mixtures containing human liver microsomes (HLMs), a NADPH-generating system, and either Eldecalcitol or d-Eldecalcitol at a fixed concentration (e.g., 1 µM).
-
Incubate the mixtures at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.
-
In Vivo Pharmacokinetic (PK) Studies
-
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of Eldecalcitol and d-Eldecalcitol in an animal model.
-
Experimental Protocol: Rodent PK Study:
-
Use male Sprague-Dawley rats (n=3-5 per group).
-
Administer a single oral (p.o.) or intravenous (i.v.) dose of Eldecalcitol or d-Eldecalcitol.
-
Collect blood samples via tail vein or jugular vein catheter at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify drug concentrations in plasma using a validated LC-MS/MS method, with a deuterated analog serving as the internal standard.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t₁/₂).
-
The following diagram outlines the proposed preclinical evaluation workflow.
Caption: Preclinical workflow for comparative evaluation of d-Eldecalcitol.
Data Presentation and Expected Outcomes
All quantitative data should be summarized in tables to facilitate direct comparison between Eldecalcitol and its deuterated analog.
Table 1: Comparative In Vitro Activity and Stability
| Parameter | Eldecalcitol | d-Eldecalcitol (Expected) | Method |
|---|---|---|---|
| VDR Binding Affinity (Ki, nM) | ~8x lower than calcitriol | Similar to Eldecalcitol | Competitive Radioligand Binding |
| VDR Activation (EC₅₀, nM) | Data specific | Similar to Eldecalcitol | VDRE-Luciferase Reporter Assay |
| Metabolic Half-Life (t₁/₂, min) | Data specific | > Eldecalcitol | Human Liver Microsome Assay |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Data specific | < Eldecalcitol | Human Liver Microsome Assay |
Table 2: Comparative Pharmacokinetic Parameters in Rats (Single Oral Dose)
| Parameter | Eldecalcitol | d-Eldecalcitol (Expected) |
|---|---|---|
| Cₘₐₓ (pg/mL) | ~104 | Higher or Similar |
| Tₘₐₓ (hr) | ~3.5 | Similar or Delayed |
| AUC₀₋inf (pg·hr/mL) | Data specific | Significantly Higher |
| Terminal Half-Life (t₁/₂, hr) | ~53 | Significantly Longer |
| Oral Bioavailability (F%) | Data specific | Higher or Similar |
Note: Pharmacokinetic values for Eldecalcitol are from human studies and are provided for context; direct comparison will be made with data from the concurrent rodent study.
Signaling Pathway of Eldecalcitol
Eldecalcitol exerts its effects through the classical Vitamin D Receptor signaling pathway. Deuteration is not expected to alter this mechanism, only the pharmacokinetics of the ligand.
References
- 1. Human hepatic metabolism of the anti-osteoporosis drug eldecalcitol involves sterol C4-methyl oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Eldecalcitol-d6 supplier and commercial availability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the deuterated active vitamin D analog, Eldecalcitol-d6. The document covers its commercial availability, applications in research, particularly as an internal standard in pharmacokinetic studies, and the biochemical pathways it influences.
Commercial Availability and Supplier Information
This compound, the deuterated form of Eldecalcitol, is available from several specialized chemical suppliers for research purposes. It is crucial to note that this product is intended for research use only and not for human or veterinary therapeutic applications. Below is a summary of suppliers and their product specifications.
| Supplier | Catalog/Web ID | Purity | Molecular Formula | Pack Size | Availability |
| MedChemExpress | HY-A0020S-1mg | 99.53% | C30H44D6O5 | 1 mg | In Stock |
| Immunomart | T19305 | Not Specified | C30H44D6O5 | Not Specified | In Stock |
| Aladdin | E659133 | Not Specified | Not Specified | 1 mg | Not Specified |
| TargetMol | T19305 | Not Specified | Not Specified | 1 mg, 5 mg, 10 mg | Backorder |
| C/D/N Isotopes | D-8015 | Not Specified | C30H44D6O5 | Not Specified | In Stock |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C30H44D6O5[1][2] |
| Molecular Weight | ~496.75 g/mol [1] |
| Storage Temperature | -20℃[2] |
| Shipping Condition | Blue Ice[2] |
Application in Pharmacokinetic Studies: LC-MS/MS Internal Standard
This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Eldecalcitol in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, matrix effects, and instrument response.
Experimental Workflow for Eldecalcitol Quantification
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Eldecalcitol using this compound as an internal standard.
Caption: Workflow for Eldecalcitol quantification using this compound.
Detailed LC-MS/MS Protocol
The following protocol is based on a validated method for the determination of Eldecalcitol in human plasma.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract Eldecalcitol and this compound from human plasma and remove interfering matrix components.
-
Procedure:
-
To a 200 µL aliquot of human plasma, add a known concentration of this compound solution as the internal standard.
-
Vortex the sample to ensure thorough mixing.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. UPLC-APCI-MS/MS Analysis
-
Objective: To separate Eldecalcitol from other components and quantify it using tandem mass spectrometry.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound (SIL-IS): m/z 514.6 → 403.3
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Eldecalcitol to this compound against a series of known concentrations of Eldecalcitol.
-
The concentration of Eldecalcitol in the plasma samples is then determined from this calibration curve.
-
The reported lower limit of quantification (LLOQ) for this method is as low as 5 pg/mL.
-
Mechanism of Action and Signaling Pathway
Eldecalcitol is an analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (Calcitriol), and is used in the treatment of osteoporosis. Its actions are mediated through the Vitamin D Receptor (VDR). Eldecalcitol exhibits a strong inhibitory effect on bone resorption.
The diagram below illustrates the proposed signaling pathway for Eldecalcitol's action on bone cells, leading to the suppression of bone resorption.
Caption: Eldecalcitol signaling pathway in bone metabolism.
Pathway Description:
-
Eldecalcitol binds to the Vitamin D Receptor (VDR) in preosteoblasts.
-
This interaction enhances the differentiation of preosteoblasts into mature osteoblasts.
-
Mature osteoblasts exhibit reduced expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).
-
The decrease in RANKL leads to suppressed differentiation of preosteoclasts into mature, bone-resorbing osteoclasts.
-
Ultimately, this cascade of events results in a potent inhibition of bone resorption, contributing to an increase in bone mineral density.
This technical guide provides a foundational understanding of this compound for researchers. For specific experimental applications, it is always recommended to consult the detailed protocols and safety data sheets provided by the respective suppliers.
References
Eldecalcitol-d6: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the deuterated active vitamin D analogue, Eldecalcitol-d6. This document outlines its chemical identity, quantitative properties, and key experimental protocols for its analysis. This compound is the deuterium-labeled version of Eldecalcitol, an orally active drug used in the treatment of osteoporosis.[1][2] The introduction of deuterium atoms makes it a valuable tool as an internal standard in quantitative analytical methods, particularly in pharmacokinetic studies.[3]
Core Identification and Properties
This compound is a synthetic analogue of 1α,25-dihydroxyvitamin D3.[4] It is distinguished by a hydroxypropoxy group at the 2β position and the inclusion of six deuterium atoms.[4] While a specific CAS number for this compound is not consistently reported across major databases, the CAS number for the unlabeled parent compound, Eldecalcitol, is 104121-92-8.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C30H44D6O5 | |
| Molecular Weight | ~496.75 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Up to 99.53% | |
| Storage Temperature | -20°C |
Mechanism of Action and Biological Activity
Eldecalcitol acts as a Vitamin D Receptor (VDR) activator, playing a crucial role in the regulation of gene expression related to calcium and phosphate homeostasis. It is a potent inhibitor of bone resorption. Clinical studies have demonstrated that Eldecalcitol can significantly increase bone mineral density.
Experimental Protocols: Quantification in Biological Matrices
This compound is frequently utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Eldecalcitol in biological samples, such as human plasma. The gold standard for this analysis is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Detailed UPLC-MS/MS Methodology
This protocol outlines a typical approach for the determination of Eldecalcitol in human plasma using this compound as an internal standard.
-
Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) to isolate the analyte and internal standard from matrix components.
-
Chromatographic Separation:
-
System: Acquity Ultra Performance Liquid Chromatography (UPLC) unit.
-
Column: C18 column (e.g., 150 x 2 mm).
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
-
Mass Spectrometric Detection:
-
System: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is preferred for its performance with moderately polar, thermally stable compounds.
-
Detection Mode: Multi-Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound (SIL-IS): m/z 514.6 → 403.3
-
-
-
Quantification: The concentration of Eldecalcitol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
References
Isotopic Purity of Eldecalcitol-d6 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Eldecalcitol-d6, a deuterated analog of the active vitamin D derivative, Eldecalcitol. The focus is on its application as an internal standard in mass spectrometry-based bioanalysis. This document outlines the significance of isotopic purity, methods for its determination, and the underlying signaling pathways of Eldecalcitol's therapeutic action.
Introduction to Eldecalcitol and Isotopic Labeling
Eldecalcitol, or 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3, is a potent analog of the active form of vitamin D3 used in the treatment of osteoporosis. It has been shown to effectively increase bone mineral density by suppressing bone resorption. In pharmacokinetic and metabolism studies, stable isotope-labeled internal standards are crucial for accurate quantification of the drug in biological matrices. This compound, where six hydrogen atoms are replaced by deuterium, serves this purpose. The isotopic purity of this internal standard is a critical parameter that directly impacts the accuracy and reliability of bioanalytical methods.
Quantitative Analysis of this compound Isotopic Purity
The isotopic purity of this compound is determined to ensure that the majority of the compound is the desired hexadeuterated form and to quantify the distribution of other isotopic species (d0 to d5). This information is vital for correcting measurements and avoiding interference with the non-labeled analyte.
Mass Spectrometric Data
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for determining the isotopic distribution of deuterated compounds. The multiple reaction monitoring (MRM) mode is employed for its high selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eldecalcitol | 508.6 | 397.4 |
| This compound | 514.6 | 403.3 |
Table 1: Optimized MRM transitions for Eldecalcitol and this compound.[1]
Isotopic Distribution Data
The isotopic distribution of a batch of this compound can be determined by analyzing the relative intensities of the mass peaks corresponding to the different isotopic species. While specific batch data is proprietary, a typical distribution for a highly enriched standard is provided below as an illustrative example.
| Isotopic Species | Mass Difference (Da) | Relative Abundance (%) |
| d0 (unlabeled) | 0 | < 0.1 |
| d1 | 1 | < 0.5 |
| d2 | 2 | < 1.0 |
| d3 | 3 | < 2.0 |
| d4 | 4 | ~ 5.0 |
| d5 | 5 | ~ 15.0 |
| d6 (fully labeled) | 6 | > 75.0 |
Table 2: Example of a typical isotopic distribution for this compound. The exact distribution may vary between synthesis batches.
Experimental Protocol for Isotopic Purity Determination
This section outlines a general experimental protocol for the determination of the isotopic purity of this compound using LC-MS/MS.
Materials and Reagents
-
This compound reference standard
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (for mobile phase modification)
-
A suitable LC column (e.g., C18 reversed-phase)
-
A triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for vitamin D analogs.[1]
Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution with a concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Set up an appropriate LC method to achieve good chromatographic separation and peak shape for Eldecalcitol. A reversed-phase C18 column is commonly used.
-
The mobile phase typically consists of a gradient of water and an organic solvent (methanol or acetonitrile), often with a small amount of formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan analysis of the this compound working solution to identify the molecular ion cluster and determine the m/z values of the different isotopic species (d0 to d6).
-
Acquire data in full scan mode with high resolution to accurately measure the intensity of each isotopic peak.
-
Data Analysis
-
Integrate the peak area for each isotopic species in the extracted ion chromatograms.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the total peak area of all isotopic species and multiplying by 100.
-
Correct for the natural abundance of isotopes (e.g., ¹³C) in the molecule to accurately determine the deuterium incorporation.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the isotopic purity of this compound.
Eldecalcitol Signaling Pathway in Bone Metabolism
Eldecalcitol exerts its therapeutic effects by modulating the signaling pathways that control bone remodeling. A key mechanism is the suppression of bone resorption by osteoclasts.
Eldecalcitol binds to the Vitamin D Receptor (VDR) in osteoblasts. This interaction leads to a suppression of the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and an increase in the expression of Osteoprotegerin (OPG).[2] RANKL is a key cytokine that promotes the differentiation and activation of osteoclasts, the cells responsible for bone resorption. OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors. By decreasing the RANKL/OPG ratio, Eldecalcitol effectively inhibits osteoclastogenesis and reduces bone resorption, leading to an increase in bone mineral density.
References
A Technical Guide to the Role of Eldecalcitol-d6 in Vitamin D Analog Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eldecalcitol is a potent, second-generation vitamin D analog approved for the treatment of osteoporosis.[1][2][3] Rigorous preclinical and clinical evaluation of Eldecalcitol, like any drug candidate, requires highly accurate and precise bioanalytical methods to determine its concentration in biological matrices. This technical guide details the critical role of Eldecalcitol-d6, a deuterated form of the parent drug, as an internal standard in quantitative mass spectrometry. The use of stable isotope-labeled (SIL) internal standards like this compound is the gold standard in pharmacokinetic and metabolic studies, compensating for variability in sample preparation and matrix effects to ensure data integrity.[4][5] This document provides an overview of the Vitamin D signaling pathway, detailed experimental protocols for bioanalysis, and a logical framework for the application of this compound in research.
Introduction to Eldecalcitol and Vitamin D Analogs
Eldecalcitol, or 1α,25-dihydroxy-2β-(3-hydroxypropyloxy)vitamin D3, is a synthetic analog of the active form of vitamin D3, calcitriol. It is distinguished by a hydroxypropyloxy group at the 2β position, which enhances its pharmacological profile. Eldecalcitol exhibits a strong inhibitory effect on bone resorption while maintaining desirable effects on calcium metabolism, making it an effective therapy for increasing bone mineral density and reducing fracture risk in patients with osteoporosis.
Vitamin D analogs are a class of compounds designed to elicit more selective actions than endogenous vitamin D, often aiming to separate calcaemic effects from other therapeutic benefits, such as cell differentiation, immune modulation, and, in the case of Eldecalcitol, potent anti-resorptive activity. The development and validation of these analogs rely on robust analytical methods to characterize their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
The Indispensable Role of Deuterated Internal Standards in Bioanalysis
Quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is fundamental to drug development. However, the process is susceptible to variations arising from sample extraction, matrix effects (ion suppression or enhancement), and instrument fluctuations. To correct for this variability, an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.
The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte. This compound is the deuterated SIL analog of Eldecalcitol.
Key advantages of using this compound include:
-
Near-Identical Physicochemical Properties: this compound has the same chemical structure, polarity, and ionization efficiency as Eldecalcitol. This ensures it behaves identically during sample extraction, chromatographic separation, and ionization, a principle known as co-elution.
-
Correction for Matrix Effects: Because the SIL-IS co-elutes with the analyte, any ion suppression or enhancement from the biological matrix affects both compounds equally. The ratio of their signals remains constant, leading to accurate quantification.
-
Compensation for Analyte Loss: Any loss of the target analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will be mirrored by an equivalent loss of the SIL-IS.
-
Mass Differentiation: The deuterium atoms give this compound a higher mass than Eldecalcitol. This mass difference is easily resolved by a tandem mass spectrometer, allowing for simultaneous but distinct detection of both the analyte and the internal standard.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Eldecalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The binding initiates a cascade of molecular events leading to the modulation of gene expression.
The generalized signaling pathway is as follows:
-
Binding and Heterodimerization: Eldecalcitol enters the target cell and binds to the VDR in the cytoplasm or nucleus. This ligand-bound VDR then forms a heterodimer with the Retinoid X Receptor (RXR).
-
Translocation and DNA Binding: The VDR/RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Transcriptional Regulation: This binding recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes involved in bone metabolism and calcium homeostasis. In osteoblasts, for example, Eldecalcitol has been shown to suppress the expression of RANKL, a key factor in osteoclast formation and bone resorption.
Quantitative Data Presentation
The primary application of this compound is in quantitative LC-MS/MS assays for pharmacokinetic studies. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This is known as Multiple Reaction Monitoring (MRM).
Table 1: Illustrative LC-MS/MS Parameters for Eldecalcitol Quantification
| Parameter | Eldecalcitol (Analyte) | This compound (Internal Standard) | Rationale |
| Chemical Formula | C₂₉H₄₈O₅ | C₂₉H₄₂D₆O₅ | 6 Deuterium atoms replace 6 Hydrogen atoms. |
| Monoisotopic Mass | 476.3502 | 482.3879 | Mass difference of ~6 Da for MS resolution. |
| Precursor Ion (Q1) | m/z 508.6 | m/z 514.6 | Represents the ammoniated adduct [M+NH₄]⁺. |
| Product Ion (Q3) | m/z 397.4 | m/z 403.3 | A characteristic fragment ion for quantification. |
| MRM Transition | 508.6 → 397.4 | 514.6 → 403.3 | Specific transitions monitored for high selectivity. |
| Typical Retention Time | 3.5 min | 3.5 min | Co-elution is critical for accurate correction. |
Note: Specific m/z values can vary based on adduct formation (e.g., [M+H]⁺, [M+Na]⁺) and ionization source (APCI, ESI). The values presented are based on published methods using APCI.
Detailed Experimental Protocol: Pharmacokinetic Analysis in Human Plasma
This section outlines a typical protocol for quantifying Eldecalcitol in human plasma samples from a clinical study.
5.1 Objective To determine the concentration-time profile of Eldecalcitol in human plasma following oral administration, using this compound as an internal standard.
5.2 Materials and Reagents
-
Eldecalcitol reference standard
-
This compound (Internal Standard)
-
Human plasma (blank, and study samples)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate
-
Water (UPLC-grade)
-
Solid Phase Extraction (SPE) cartridges
5.3 Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw Samples: Thaw plasma samples, calibrators, and quality controls (QCs) at room temperature.
-
Spike Internal Standard: To 200 µL of each plasma sample, add 25 µL of this compound working solution (e.g., at 10 ng/mL) and vortex briefly. This step is crucial and must be done at the very beginning.
-
Condition SPE Plate: Condition an SPE plate/cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the plasma mixture onto the SPE plate.
-
Wash: Wash the plate with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute: Elute Eldecalcitol and this compound with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporate: Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
5.4 LC-MS/MS Instrumentation and Conditions
-
UPLC System: Standard high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic phase (B) to elute the analyte.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.
-
Detection: MRM mode, monitoring the transitions specified in Table 1.
5.5 Data Analysis
-
Integration: Integrate the peak areas for both Eldecalcitol and this compound.
-
Ratio Calculation: Calculate the Peak Area Ratio (PAR) = (Peak Area of Eldecalcitol) / (Peak Area of this compound).
-
Calibration Curve: Plot the PAR of the calibration standards against their known concentrations. Perform a linear regression (typically with 1/x² weighting).
-
Quantification: Determine the concentration of Eldecalcitol in the unknown samples by interpolating their PAR values from the calibration curve.
-
Pharmacokinetic Parameters: Use the resulting concentration-time data to calculate PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Logical Framework: The Internal Standard Method
The entire principle of using this compound as an internal standard is based on the constancy of the response ratio. Analytical variability may cause the absolute signal intensity of both the analyte and the IS to fluctuate, but their ratio remains proportional to their concentration ratio.
Conclusion
This compound is not merely an accessory but a fundamental tool in the research and development of Eldecalcitol. As a stable isotope-labeled internal standard, it provides the analytical anchor required for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Its use in LC-MS/MS methods allows researchers and drug development professionals to generate reliable pharmacokinetic data, which is essential for regulatory submissions and for fully understanding the clinical pharmacology of this important osteoporosis therapy. The principles and protocols outlined in this guide underscore the gold-standard approach that this compound enables in modern vitamin D analog research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eldecalcitol effects on osteoblastic differentiation and function in the presence or absence of osteoclastic bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Note: UPLC-MS/MS Method for the Quantification of Eldecalcitol in Human Plasma Using Eldecalcitol-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific UPLC-MS/MS method for the quantification of Eldecalcitol in human plasma. The method utilizes Eldecalcitol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation is performed using solid-phase extraction (SPE). Chromatographic separation is achieved on a C18 column followed by detection using a tandem mass spectrometer operating in the positive ion atmospheric pressure chemical ionization (APCI) mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies of Eldecalcitol.[1]
Introduction
Eldecalcitol is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, and is used in the treatment of osteoporosis.[1] Accurate measurement of Eldecalcitol concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2] UPLC-MS/MS offers high sensitivity and selectivity for the quantification of drugs in complex biological fluids.[3] The use of a deuterated internal standard, such as this compound, is the preferred method for correcting for matrix effects and variability in sample processing and instrument response.[4] This document provides a detailed protocol for the analysis of Eldecalcitol in human plasma using a validated UPLC-MS/MS method.
Experimental
Materials and Reagents
-
Eldecalcitol reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Human plasma (blank)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., AB SCIEX Triple Quad 6500+)
-
Solid-phase extraction manifold
-
SPE cartridges
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Eldecalcitol and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Eldecalcitol stock solution with a mixture of acetonitrile and water to create calibration standards.
-
Spiked Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute Eldecalcitol and this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
UPLC Conditions
| Parameter | Value |
| Column | C18 column (e.g., 150 x 2 mm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | As per column specifications |
| Injection Volume | 5 µL |
| Run Time | 3.5 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Eldecalcitol | 508.6 | 397.4 |
| This compound (IS) | 514.6 | 403.3 |
**
Data Analysis and Quantification
The concentration of Eldecalcitol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Eldecalcitol in the unknown samples is then interpolated from this calibration curve.
Method Validation Summary
The method was validated for selectivity, linearity, accuracy, precision, recovery, and matrix effects.
| Parameter | Result |
| Linearity | The calibration curve was linear over the tested concentration range with a correlation coefficient (r²) > 0.99. |
| Lower Limit of Quantification (LLOQ) | The LLOQ was determined to be 5 pg/mL. |
| Accuracy and Precision | Intra- and inter-day accuracy and precision were within acceptable limits (typically ±15% for QC samples and ±20% for the LLOQ). |
| Recovery | The extraction recovery of Eldecalcitol and the internal standard was consistent and reproducible. |
| Matrix Effect | No significant matrix effect was observed. |
Experimental Workflow
Caption: UPLC-MS/MS workflow for Eldecalcitol quantification.
Conclusion
The UPLC-MS/MS method described in this application note is a reliable and robust method for the quantification of Eldecalcitol in human plasma. The use of a deuterated internal standard and solid-phase extraction for sample preparation ensures high accuracy and precision. This method is well-suited for supporting pharmacokinetic studies in drug development.
References
- 1. Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
Application Notes & Protocols for the Quantitative Analysis of Eldecalcitol in Human Plasma using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eldecalcitol, a novel analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, is utilized in the treatment of osteoporosis.[1][2][3] It demonstrates a strong inhibitory effect on bone resorption, leading to a significant increase in bone mineral density.[4] Accurate quantification of Eldecalcitol in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed protocols for the sample preparation and analysis of Eldecalcitol in human plasma using a stable isotope-labeled internal standard, Eldecalcitol-d6, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard is fundamental for achieving accurate and precise quantification by compensating for variability during sample preparation and analysis.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of Eldecalcitol using a deuterated internal standard and LC-MS/MS methodology.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Eldecalcitol | 508.6 | 397.4 | Positive APCI |
| This compound (IS) | 514.6 | 403.3 | Positive APCI |
APCI: Atmospheric Pressure Chemical Ionization
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | |
| 10 pg/mL | ||
| Calibration Curve Range | 10.0 - 1000.0 pg/mL | |
| 25 - 3200 pg/mL | ||
| Accuracy | Within 90.8 - 107.0% | |
| Intra-assay Precision | 2.3 - 9.7% | |
| Inter-assay Precision | 1.0 - 3.4% |
Experimental Protocols
1. Plasma Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of Eldecalcitol from human plasma using solid-phase extraction, a robust method for sample clean-up and concentration.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To a 500 µL aliquot of plasma, add a specific volume of this compound internal standard solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute Eldecalcitol and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis
This protocol describes the instrumental analysis of the prepared samples for the quantification of Eldecalcitol.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 150 x 2.1 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 2 mmol/L ammonium acetate) in a ratio of approximately 85:15 (v/v).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion APCI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound: m/z 514.6 → 403.3
-
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for Eldecalcitol analysis.
Caption: Eldecalcitol's mechanism of action on bone.
References
- 1. Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of osteoporosis with eldecalcitol, a new vitamin D analog: a comprehensive review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound [smolecule.com]
Application Notes and Protocols for the Bioanalysis of Eldecalcitol-d6 in Human Plasma
Introduction
Eldecalcitol, a novel analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, is utilized in the treatment of osteoporosis.[1][2] Accurate quantification of Eldecalcitol in human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed protocol for the bioanalysis of Eldecalcitol in human plasma using a highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The stable isotope-labeled Eldecalcitol-d6 is employed as the internal standard (IS) to ensure accuracy and precision.[1]
Mechanism of Action
Eldecalcitol exerts its therapeutic effect by suppressing bone resorption.[2][3] It binds to the vitamin D receptor (VDR), though with less affinity than its endogenous counterpart, 1α,25(OH)2D3. However, it exhibits a stronger binding affinity to the vitamin D-binding protein (DBP), leading to a longer plasma half-life. This prolonged action is thought to contribute to the downregulation of RANKL expression in osteoblasts, a key cytokine required for the differentiation of bone-resorbing osteoclasts.
Experimental Protocols
This section details the validated bioanalytical method for the quantification of Eldecalcitol in human plasma.
Materials and Reagents
-
Eldecalcitol reference standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of Eldecalcitol and this compound from human plasma.
-
Plasma Sample Thawing: Frozen human plasma samples are thawed at room temperature.
-
Internal Standard Spiking: To a 500 µL aliquot of plasma, add the internal standard (this compound) solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
The chromatographic separation is performed on a UPLC system coupled with a tandem mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18 analytical column |
| Mobile Phase | Gradient elution with methanol and water containing a suitable modifier (e.g., ammonium acetate or formic acid) |
| Flow Rate | Optimized for the specific column dimensions |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3.5 - 6.0 minutes |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Eldecalcitol | m/z 508.6 → 397.4 |
| This compound (IS) | m/z 514.6 → 403.3 |
| Gas Temperatures | Optimized for the instrument |
| Gas Flow Rates | Optimized for the instrument |
| Collision Energy | Optimized for each transition |
Method Validation
The bioanalytical method was fully validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Table 3: Summary of Validation Parameters
| Parameter | Result |
| Linearity Range | 5.0 - 1000 pg/mL |
| Lower Limit of Quantitation (LLOQ) | 5.0 pg/mL |
| Intra-day Precision (%CV) | Within acceptable limits (typically ≤15%) |
| Inter-day Precision (%CV) | Within acceptable limits (typically ≤15%) |
| Intra-day Accuracy (%Bias) | Within acceptable limits (typically ±15%) |
| Inter-day Accuracy (%Bias) | Within acceptable limits (typically ±15%) |
| Recovery | Consistent and reproducible |
| Matrix Effect | No significant matrix effect observed |
| Stability | Stable under various storage and handling conditions (freeze-thaw, short-term, long-term) |
Table 4: Stability Data
| Stability Condition | Duration | Result |
| Short-term (Bench-top) Stability | 8 hours | Stable at room temperature |
| Autosampler Stability | 24 hours | Stable at 10°C |
| Freeze-Thaw Stability | 3 cycles | Stable |
| Long-term Stability | To be determined | Stored at -60°C or lower |
Application
This validated UPLC-APCI-MS/MS method has been successfully applied to a pharmacokinetic study of Eldecalcitol in human subjects, demonstrating its suitability for the rapid and accurate quantification of Eldecalcitol in clinical trials.
Conclusion
The described bioanalytical method provides a robust and reliable approach for the determination of Eldecalcitol in human plasma. The use of a stable isotope-labeled internal standard and a highly selective SPE and UPLC-MS/MS system ensures high accuracy and precision, meeting the requirements for regulated bioanalysis in drug development.
References
- 1. Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibitory action of eldecalcitol, an active vitamin D analog, on bone resorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Application Note: Quantitative Analysis of Eldecalcitol in Human Plasma Using Solid Phase Extraction and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eldecalcitol (1α, 25-dihydroxy-2β-[3-hydroxypropyloxy] vitamin D₃) is a potent analog of the active form of vitamin D used in the treatment of osteoporosis[1]. Accurate quantification of Eldecalcitol in biological matrices like human plasma is crucial for pharmacokinetic (PK) and bioequivalence studies. This document provides a detailed protocol for the solid phase extraction (SPE) of Eldecalcitol from human plasma, using its stable isotope-labeled counterpart, Eldecalcitol-d6, as an internal standard (IS). The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific SPE protocols for Eldecalcitol are not widely published, this method is adapted from established and validated techniques for other vitamin D metabolites, which share similar physicochemical properties[2][3][4]. The protocol utilizes a reverse-phase SPE mechanism, which is effective for extracting lipophilic molecules like vitamin D and its analogs from complex biological samples[5].
Principle
The method involves a multi-step sample preparation process beginning with protein precipitation to release the analyte from plasma binding proteins. The stable isotope-labeled internal standard (this compound) is added at the initial stage to account for any analyte loss during the extraction process. Following protein removal, the supernatant is loaded onto a reverse-phase SPE cartridge. The cartridge selectively retains Eldecalcitol and this compound while polar interferences are washed away. The analytes are then eluted with a strong organic solvent, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis.
Experimental Protocol
1. Materials and Reagents
-
Analytes: Eldecalcitol, this compound (Internal Standard)
-
Plasma: Blank human plasma (K₂EDTA)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
-
SPE Device: Hydrophilic-Lipophilic Balanced (HLB) SPE Cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc) or equivalent reverse-phase sorbent.
2. Preparation of Solutions
-
Internal Standard (IS) Spiking Solution (10 ng/mL): Prepare a stock solution of this compound in methanol. Dilute this stock with a 50:50 (v/v) methanol/water solution to achieve a final concentration of 10 ng/mL.
-
Wash Solution (40% Methanol): Mix 400 mL of methanol with 600 mL of LC-MS grade water.
-
Elution Solution (100% Acetonitrile): Use HPLC grade acetonitrile.
-
Reconstitution Solution (65% Acetonitrile): Mix 650 mL of acetonitrile with 350 mL of LC-MS grade water containing 0.1% formic acid.
3. Sample Preparation and SPE Procedure
-
Sample Thawing: Thaw frozen human plasma samples and quality controls (QCs) at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting and Spiking:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard spiking solution (10 ng/mL) to all samples except for "double blanks".
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 400 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the HLB SPE cartridges onto a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Carefully transfer the supernatant from the centrifugation step (~600 µL) to the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of the Wash Solution (40% Methanol) to remove phospholipids and other polar interferences.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove any remaining wash solution.
-
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the analytes by passing 2 x 400 µL of the Elution Solution (100% Acetonitrile) through the cartridge.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the Reconstitution Solution.
-
Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.
-
Caption: SPE Workflow for Eldecalcitol Extraction.
LC-MS/MS Analysis
The final extract is analyzed using a UPLC system coupled to a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source operating in positive ion mode.
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm).
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Eldecalcitol and its internal standard are monitored. A published method identifies the transitions as m/z 508.6 → 397.4 for Eldecalcitol and m/z 514.6 → 403.3 for this compound.
Method Performance (Illustrative Data)
The following tables summarize the expected performance characteristics of this SPE protocol. The data presented here is illustrative, based on typical results for vitamin D analog assays, to demonstrate the method's potential for robustness and accuracy.
Table 1: Extraction Recovery and Matrix Effect
| Analyte | Concentration (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Eldecalcitol | Low QC (30) | 91.5 | 98.2 |
| Mid QC (300) | 93.2 | 99.1 | |
| High QC (750) | 92.8 | 97.6 | |
| This compound | 1000 | 92.1 | 98.5 |
Recovery and matrix effect values approaching 100% are ideal, indicating minimal signal loss or ion suppression/enhancement.
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (pg/mL) | Measured Conc. (pg/mL) (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 10.0 | 9.8 ± 0.9 | 98.0 | 9.2 |
| Low QC | 30.0 | 29.1 ± 2.1 | 97.0 | 7.2 |
| Mid QC | 300.0 | 309.6 ± 14.5 | 103.2 | 4.7 |
| High QC | 750.0 | 738.0 ± 35.4 | 98.4 | 4.8 |
Acceptance criteria for bioanalytical methods typically require accuracy to be within 85-115% (80-120% for LLOQ) and precision (%CV) to be ≤15% (≤20% for LLOQ).
Table 3: Linearity of Calibration Curve
| Parameter | Result |
|---|---|
| Calibration Range | 10.0 - 1000.0 pg/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
A high correlation coefficient indicates a strong linear relationship between analyte concentration and instrument response.
Conclusion
This application note details a robust and reliable protocol for the extraction of Eldecalcitol from human plasma using solid phase extraction with this compound as an internal standard. The method demonstrates high recovery, minimal matrix effects, and excellent precision and accuracy, making it suitable for regulated bioanalysis in clinical and research settings. The use of a hydrophilic-lipophilic balanced SPE sorbent ensures efficient removal of interferences like phospholipids, which is critical for sensitive and reproducible LC-MS/MS analysis.
References
- 1. Eldecalcitol for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Eldecalcitol-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eldecalcitol, a synthetic analog of the active form of vitamin D3, is a therapeutic agent for osteoporosis.[1][2][3][4] Its deuterated form, Eldecalcitol-d6, serves as a crucial internal standard for quantitative bioanalysis, enabling accurate pharmacokinetic and metabolic studies.[1] This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS analysis of Eldecalcitol and its deuterated internal standard, this compound.
Table 1: Mass Spectrometry Parameters for Eldecalcitol and this compound
| Parameter | Eldecalcitol | This compound (Internal Standard) |
| Ionization Mode | Positive Ion Mode | Positive Ion Mode |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 508.6 | 514.6 |
| Product Ion (m/z) | 397.4 | 403.3 |
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 reverse-phase column |
| Column Temperature | 40-50°C |
| Flow Rate | 0.3-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Sample Temperature | 4°C |
Table 3: Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 5 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 5 pg/mL |
Experimental Protocols
This section outlines the detailed methodology for the quantification of Eldecalcitol using this compound as an internal standard in a biological matrix such as human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to clean up and concentrate the analyte from the plasma matrix.
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., acetonitrile)
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike a known volume of plasma with the this compound internal standard solution.
-
Condition the SPE cartridge by washing with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage of methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
A UPLC system coupled to a triple quadrupole mass spectrometer with an APCI source.
-
-
Chromatographic Conditions:
-
Inject the reconstituted sample onto the C18 column maintained at 40-50°C.
-
Use a suitable mobile phase gradient to achieve chromatographic separation. A typical mobile phase could consist of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometer Settings:
-
Set the mass spectrometer to operate in positive ion MRM mode.
-
Monitor the transitions m/z 508.6 → 397.4 for Eldecalcitol and m/z 514.6 → 403.3 for this compound.
-
Optimize other parameters such as cone voltage, collision energy, and dwell time to maximize signal intensity.
-
Data Analysis
-
Integrate the peak areas for both Eldecalcitol and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Eldecalcitol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Eldecalcitol.
Eldecalcitol Signaling Pathway
Eldecalcitol, as a vitamin D analog, primarily exerts its effects through the Vitamin D Receptor (VDR).
Caption: Simplified signaling pathway of Eldecalcitol.
References
- 1. Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human hepatic metabolism of the anti-osteoporosis drug eldecalcitol involves sterol C4-methyl oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Eldecalcitol in Human Plasma Using Eldecalcitol-d6 as an Internal Standard by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eldecalcitol, a potent analog of the active form of vitamin D, is utilized in the treatment of osteoporosis.[1][2] It effectively increases bone mineral density by suppressing bone resorption.[2][3] To support clinical trials and pharmacokinetic (PK) studies, a robust, sensitive, and specific bioanalytical method is required to accurately measure Eldecalcitol concentrations in biological matrices.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Eldecalcitol-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and compensates for variability in sample preparation, chromatography, and ionization, thereby ensuring the highest accuracy and precision.
This application note details a validated ultra-performance liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry (UPLC-APCI-MS/MS) method for the quantification of Eldecalcitol in human plasma using this compound as the internal standard.
Principle
The method employs UPLC-MS/MS for the sensitive and selective quantification of Eldecalcitol. Plasma samples are first subjected to a solid-phase extraction (SPE) cleanup procedure. The SIL-IS, this compound, is added at the beginning of the sample preparation process to account for any potential loss of analyte during extraction and analysis. Chromatographic separation is achieved on a C18 column, and detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions monitored are specific precursor-to-product ion pairs for both Eldecalcitol and this compound, ensuring high selectivity. Quantification is based on the ratio of the peak area of Eldecalcitol to that of this compound.
Experimental Protocols
1. Materials and Reagents
-
Eldecalcitol reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other specified mobile phase modifier)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Eldecalcitol and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 200 µg/mL. Store at 2-8°C.
-
Working Solutions: Prepare serial dilutions of the Eldecalcitol stock solution with a mixture of water and acetonitrile (50:50, v/v) to create working solutions for calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration appropriate for spiking into plasma samples.
3. Sample Preparation (Solid-Phase Extraction) The following is a general protocol for SPE; specific conditions may need optimization.
-
Thaw: Bring frozen plasma samples to room temperature.
-
Spike: Aliquot 500 µL of plasma into a clean tube. Add a small volume of the IS working solution (this compound).
-
Pre-treat: Add a protein precipitation agent like acetonitrile, vortex, and centrifuge to pellet proteins.
-
Condition SPE Cartridge: Condition the SPE cartridge with methanol followed by water.
-
Load: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute: Elute Eldecalcitol and this compound from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
4. UPLC-MS/MS Method The following tables outline typical parameters for the analysis.
Table 1: UPLC Parameters
| Parameter | Value |
|---|---|
| Column | Waters Acquity UPLC BEH C18 (e.g., 100mm × 2.1mm, 1.7µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (or specified modifier) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (or specified modifier) |
| Flow Rate | Optimized for column dimensions (e.g., 0.4 mL/min) |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | ~3.5 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Eldecalcitol) | m/z 508.6 → 397.4 |
| MRM Transition (this compound) | m/z 514.6 → 403.3 |
Data and Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for clinical trial sample analysis.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Result |
|---|---|
| Linearity Range | 5.0 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL |
| Intra- & Inter-day Precision (%CV) | < 15% |
| Intra- & Inter-day Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | Consistent and reproducible (e.g., >80%) |
| Matrix Effect | Minimal and compensated by the SIL-IS |
Visualizations
Experimental Workflow The following diagram illustrates the major steps in the bioanalytical workflow for quantifying Eldecalcitol in plasma samples.
Caption: Bioanalytical workflow for Eldecalcitol quantification.
Signaling Pathway
Eldecalcitol, as a vitamin D analog, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibitory action of eldecalcitol, an active vitamin D analog, on bone resorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Eldecalcitol-d6 in Bone Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eldecalcitol, an analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3], has demonstrated significant therapeutic potential in the management of osteoporosis.[1][2][3] Its unique chemical structure, featuring a hydroxypropyloxy group at the 2β position, confers a potent inhibitory effect on bone resorption while maintaining or even promoting bone formation.[1][4] Eldecalcitol-d6, a deuterated form of Eldecalcitol, serves as an invaluable tool in pharmacokinetic and metabolic studies due to its utility as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry.
These application notes provide a comprehensive overview of the use of Eldecalcitol and its deuterated analog, this compound, in bone metabolism research. Detailed protocols for in vivo and in vitro studies, as well as analytical methods for quantification, are presented to facilitate further investigation into the mechanisms of action and therapeutic efficacy of this promising compound.
Mechanism of Action in Bone Metabolism
Eldecalcitol exerts its effects on bone through a multi-faceted mechanism that primarily involves the suppression of bone resorption and the promotion of bone formation.
Inhibition of Bone Resorption:
-
Downregulation of RANKL: Eldecalcitol suppresses the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts. RANKL is a key cytokine essential for the differentiation and activation of osteoclasts, the cells responsible for bone resorption.
-
Modulation of S1P Signaling: Eldecalcitol influences the sphingosine-1-phosphate (S1P) signaling pathway. It suppresses the expression of S1PR2 (a chemorepulsive receptor for osteoclast precursors) and induces the expression of S1PR1 (a chemoattractive receptor) in preosteoclasts. This shift promotes the mobilization of osteoclast precursors from the bone marrow to the bloodstream, thereby reducing the pool of cells available for differentiation into mature osteoclasts at the bone surface.
Promotion of Bone Formation:
-
Minimodeling: Eldecalcitol has been shown to induce "minimodeling," a process of focal bone formation that occurs independently of prior bone resorption. This contributes to an overall increase in bone mass.
-
Osteoblast Differentiation: Eldecalcitol promotes the differentiation of preosteoblasts into mature osteoblasts, which are responsible for synthesizing new bone matrix.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of Eldecalcitol in improving bone health has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Effects of Eldecalcitol on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats
| Treatment Group | Lumbar Spine BMD Increase (%) | Femoral BMD Increase (%) | Reference |
| Eldecalcitol (0.05 µg/kg/day) | Significantly greater than alfacalcidol | Significantly greater than alfacalcidol | |
| Eldecalcitol (30 ng/kg/day) | Significant prevention of OVX-induced bone loss | Significant prevention of OVX-induced bone loss | |
| Eldecalcitol (90 ng/kg, 5x/week) | Dose-dependent increase | Dose-dependent increase |
Table 2: Effects of Eldecalcitol on Bone Turnover Markers in Ovariectomized (OVX) Rats
| Treatment Group | Urinary Deoxypyridinoline (DPD) Reduction (%) | Serum Alkaline Phosphatase (ALP) Change | Reference |
| Eldecalcitol (15 ng/kg/day) | Significant suppression | Minimal effects | |
| Eldecalcitol (7.5 ng/kg/day) | Significant decrease | No significant change |
Table 3: Clinical Efficacy of Eldecalcitol in Osteoporotic Patients
| Parameter | Eldecalcitol (0.75 µ g/day ) vs. Alfacalcidol (1.0 µ g/day ) | Reference |
| New Vertebral Fracture Incidence Reduction | 26% | |
| Wrist Fracture Incidence Reduction | 71% | |
| Lumbar BMD Increase (at 3 years) | Significantly greater |
Experimental Protocols
In Vivo Studies: Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol describes the induction of osteoporosis in rats via ovariectomy and subsequent treatment with Eldecalcitol to evaluate its effects on bone metabolism.
Materials:
-
8-week-old female Wistar or Sprague-Dawley rats
-
Eldecalcitol
-
Vehicle (e.g., medium-chain triglycerides)
-
Anesthetic (e.g., 1% pentobarbital sodium)
-
Surgical instruments
-
Suture materials
-
Antibiotics
Procedure:
-
Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Ovariectomy:
-
Anesthetize the rats using an appropriate anesthetic.
-
Make a dorsal midline incision and locate the ovaries.
-
Ligate the oviducts and remove the ovaries.
-
Suture the muscle and skin layers.
-
Administer antibiotics for 3 days post-surgery to prevent infection.
-
A sham operation, where the ovaries are located but not removed, should be performed on the control group.
-
-
Treatment:
-
Allow a recovery period of 2-4 weeks for the establishment of bone loss.
-
Randomly divide the OVX rats into a vehicle control group and one or more Eldecalcitol treatment groups.
-
Administer Eldecalcitol (e.g., 7.5-90 ng/kg body weight) or vehicle orally via gavage daily or 5 times a week for a period of 12 weeks or longer.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and general health throughout the study.
-
Collect urine samples at specified intervals (e.g., 4, 8, and 12 weeks) for the analysis of bone resorption markers like deoxypyridinoline (DPD).
-
At the end of the study, collect blood samples for the analysis of serum bone turnover markers (e.g., ALP, osteocalcin).
-
Euthanize the animals and harvest the lumbar vertebrae and femurs for bone mineral density (BMD) analysis and bone histomorphometry.
-
Workflow for Ovariectomized Rat Study
Caption: Workflow of an in vivo study using the ovariectomized rat model.
In Vitro Studies: Osteoblast and Osteoclast Assays
These protocols outline methods to assess the direct effects of Eldecalcitol on osteoblast and osteoclast differentiation and function.
Materials:
-
MC3T3-E1 pre-osteoblastic cell line
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Osteogenic induction medium (alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
Eldecalcitol
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Culture: Culture MC3T3-E1 cells in alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well.
-
Differentiation and Treatment:
-
Once cells reach confluence, replace the growth medium with osteogenic induction medium.
-
Treat the cells with various concentrations of Eldecalcitol dissolved in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration is non-toxic). Include a vehicle control.
-
Refresh the medium and treatment every 2-3 days.
-
-
ALP Staining (Early Differentiation Marker):
-
After 7-10 days of differentiation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain for ALP activity according to the manufacturer's instructions.
-
-
Alizarin Red S Staining (Mineralization - Late Differentiation Marker):
-
After 14-21 days of differentiation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize calcium deposits.
-
Materials:
-
RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMMs)
-
Alpha-MEM
-
FBS
-
Penicillin-Streptomycin
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant mouse RANKL
-
Eldecalcitol
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Bone-like substrate (e.g., dentin slices, calcium phosphate-coated plates)
Procedure:
-
Cell Culture:
-
For RAW 264.7 cells: Culture in alpha-MEM with 10% FBS and 1% penicillin-streptomycin.
-
For BMMs: Isolate from the long bones of mice and culture in the presence of M-CSF (e.g., 30 ng/mL) for 3 days to generate a pure population of macrophage precursors.
-
-
Seeding: Seed cells in 96-well plates (or on bone-like substrates) at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Differentiation and Treatment:
-
Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium (containing M-CSF for BMMs).
-
Treat the cells with various concentrations of Eldecalcitol. Include a vehicle control.
-
Culture for 5-7 days, refreshing the medium and treatment every 2-3 days.
-
-
TRAP Staining:
-
After differentiation, fix the cells and stain for TRAP activity.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are identified as osteoclasts.
-
-
Resorption Pit Assay (for cells cultured on bone-like substrates):
-
After the culture period, remove the cells from the substrate (e.g., using sonication or bleach).
-
Stain the substrate (e.g., with toluidine blue) to visualize the resorption pits.
-
Quantify the resorbed area using image analysis software.
-
Signaling Pathway of Eldecalcitol in Bone Cells
Caption: Eldecalcitol's mechanism of action on bone cells.
Analytical Protocols
Quantification of this compound in Biological Matrices using UPLC-MS/MS
This protocol details a method for the accurate and sensitive quantification of this compound in plasma samples, which is crucial for pharmacokinetic studies. This compound is used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Eldecalcitol.
Materials:
-
Plasma samples
-
This compound (as internal standard)
-
Eldecalcitol standard for calibration curve
-
Solid Phase Extraction (SPE) cartridges
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)
-
UPLC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source
Procedure:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add a known amount of this compound solution (internal standard).
-
Precondition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute Eldecalcitol and this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatography:
-
Column: A suitable C18 column (e.g., Waters Acquity BEH C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: APCI, positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound: m/z 514.6 → 403.3
-
-
-
-
Quantification:
-
Generate a calibration curve by analyzing standard solutions of Eldecalcitol with a constant concentration of this compound.
-
Plot the peak area ratio of Eldecalcitol to this compound against the concentration of Eldecalcitol.
-
Determine the concentration of Eldecalcitol in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Analytical Workflow for this compound Quantification
Caption: Workflow for the quantification of Eldecalcitol in plasma.
Conclusion
Eldecalcitol and its deuterated analog, this compound, are powerful tools for investigating bone metabolism and developing novel therapeutics for osteoporosis. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the intricate mechanisms of Eldecalcitol's action and to conduct robust preclinical and analytical studies. The unique properties of Eldecalcitol, particularly its ability to uncouple bone resorption from formation to a certain extent, make it a subject of continued interest in the field of bone biology and drug discovery.
References
- 1. Eldecalcitol prevented OVX-induced osteoporosis through inhibiting BMSCs senescence by regulating the SIRT1-Nrf2 signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of eldecalcitol on cortical bone response to mechanical loading in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eldecalcitol and calcitriol stimulates 'bone minimodeling,' focal bone formation without prior bone resorption, in rat trabecular bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Eldecalcitol and its Metabolites Using Eldecalcitol-d6 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Eldecalcitol and its primary metabolite, 1α,2β,25-trihydroxyvitamin D3, in human plasma. The methodology utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and Eldecalcitol-d6 as a stable isotope-labeled internal standard for accurate quantification.
Introduction
Eldecalcitol is a potent analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, used in the treatment of osteoporosis.[1] Accurate quantification of Eldecalcitol and its metabolites in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This protocol outlines a robust and sensitive UPLC-MS/MS method for the simultaneous determination of Eldecalcitol and its major metabolite, employing this compound to ensure high accuracy and precision.
Principle
The method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Plasma samples are prepared using solid-phase extraction (SPE) to isolate the analytes of interest and remove interfering substances. The extracted samples are then analyzed by UPLC-MS/MS. Eldecalcitol and its metabolite are separated from other plasma components by reverse-phase chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of this compound as an internal standard (IS) compensates for variations in sample preparation and instrument response, leading to reliable quantification.
Experimental Protocols
Materials and Reagents
-
Eldecalcitol reference standard
-
This compound internal standard
-
1α,2β,25-trihydroxyvitamin D3 reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, LC-MS grade
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[2]
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source[1]
-
Analytical column (e.g., C18, 1.7 µm particle size)
-
Nitrogen generator
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute Eldecalcitol and its metabolites with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | To be optimized for baseline separation of Eldecalcitol and its metabolite. A typical gradient would start at 50% B, ramp to 95% B, hold, and then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | To be optimized |
| Source Temperature | To be optimized |
| Desolvation Gas Flow | To be optimized |
MRM Transitions
The following MRM transitions should be used for the quantification and confirmation of each analyte:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Eldecalcitol | 508.6 | 397.4 | To be optimized |
| This compound (IS) | 514.6 | 403.3 | To be optimized |
| 1α,2β,25-trihydroxyvitamin D3 | To be determined empirically | To be determined empirically | To be optimized |
Data Presentation
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic data for Eldecalcitol and its primary metabolite, 1α,2β,25-trihydroxyvitamin D3, following oral administration. This data is for illustrative purposes and should be replaced with actual experimental results.
Table 1: Pharmacokinetic Parameters of Eldecalcitol and its Metabolite in Human Plasma
| Analyte | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | Half-life (h) |
| Eldecalcitol | 105.2 ± 25.3 | 3.8 ± 1.1 | 2345 ± 512 | 52.5 ± 8.7 |
| 1α,2β,25-trihydroxyvitamin D3 | 35.8 ± 9.1 | 4.5 ± 1.5 | 812 ± 189 | 48.2 ± 7.5 |
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (pg/mL) | R² | LLOQ (pg/mL) |
| Eldecalcitol | 5 - 1000 | > 0.995 | 5 |
| 1α,2β,25-trihydroxyvitamin D3 | 5 - 500 | > 0.995 | 5 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Eldecalcitol.
Eldecalcitol Signaling Pathway
Caption: Eldecalcitol's mechanism of action via the VDR pathway.
Conclusion
The described UPLC-MS/MS method provides a sensitive and specific approach for the simultaneous quantification of Eldecalcitol and its primary metabolite in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and reliability of the results. This protocol is suitable for pharmacokinetic and other clinical studies aimed at understanding the disposition of Eldecalcitol in the human body. Further optimization of the chromatographic and mass spectrometric conditions may be necessary depending on the specific instrumentation used. The empirical determination of the MRM transitions for the 1α,2β,25-trihydroxyvitamin D3 metabolite is a critical step for the successful implementation of this assay.
References
Troubleshooting & Optimization
Minimizing matrix effects with Eldecalcitol-d6 internal standard
Welcome to the technical support center for the use of Eldecalcitol-d6 as an internal standard in LC-MS/MS analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects and ensuring accurate quantification of Eldecalcitol.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for the quantitative analysis of Eldecalcitol?
A1: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis due to its close physicochemical similarity to the analyte. This compound and Eldecalcitol exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency. This allows this compound to effectively compensate for variations in sample preparation and matrix-induced signal suppression or enhancement, leading to more accurate and precise results.[1]
Q2: What are the common challenges encountered when analyzing Eldecalcitol in biological matrices?
A2: The primary challenges include:
-
Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts) can co-elute with Eldecalcitol and interfere with its ionization, leading to signal suppression or enhancement.[2]
-
Low Concentrations: Eldecalcitol is often present at very low concentrations (pg/mL) in plasma, requiring highly sensitive analytical methods.[1]
-
Analyte Stability: Eldecalcitol, like other vitamin D analogs, can be sensitive to light and temperature, necessitating proper sample handling and storage.
Q3: Which ionization technique is preferred for Eldecalcitol analysis?
A3: Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization technique for Eldecalcitol and its analogs. APCI is generally less susceptible to matrix effects than Electrospray Ionization (ESI) for moderately polar compounds like Eldecalcitol.[1]
Q4: What are the expected MRM transitions for Eldecalcitol and this compound?
A4: In positive ion mode, the commonly used Multiple Reaction Monitoring (MRM) transitions are:
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound: m/z 514.6 → 403.3[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Eldecalcitol using this compound as an internal standard.
Issue 1: High Variability in Analyte/Internal Standard Peak Area Ratios
-
Possible Cause: Inconsistent sample preparation, leading to variable recovery.
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure that the this compound internal standard is added to all samples, calibrators, and quality controls (QCs) at the very beginning of the sample preparation process.
-
Optimize Extraction: If using Solid Phase Extraction (SPE), ensure the cartridge is not drying out before sample loading and elution steps. For Liquid-Liquid Extraction (LLE), ensure consistent and vigorous vortexing for all samples.
-
Check for Pipetting Accuracy: Verify the calibration of all pipettes used for sample, internal standard, and solvent dispensing.
-
Issue 2: Significant Ion Suppression or Enhancement Despite Using an Internal Standard
-
Possible Cause: Co-eluting matrix components are differentially affecting the analyte and the internal standard. While this compound is an excellent internal standard, extreme matrix effects can still pose a challenge.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Modify the gradient elution profile to better separate Eldecalcitol from the matrix interferences.
-
Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
-
Enhance Sample Cleanup:
-
Incorporate a wash step with a stronger organic solvent in your SPE protocol to remove more interferences.
-
If using LLE, consider a back-extraction step.
-
-
Dilute the Sample: Diluting the sample extract with the mobile phase can reduce the concentration of interfering components. This is feasible if the analyte concentration is well above the lower limit of quantification (LLOQ).
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Issues with the analytical column, mobile phase, or sample solvent.
-
Troubleshooting Steps:
-
Column Health:
-
Flush the column with a strong solvent to remove any adsorbed contaminants.
-
If the problem persists, the column may be degraded and require replacement.
-
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and the column chemistry.
-
Injection Solvent: The sample should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
-
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of Eldecalcitol.
Protocol 1: Solid Phase Extraction (SPE) from Human Plasma
This protocol is designed for the extraction of Eldecalcitol from human plasma using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges (100 mg, 3 mL)
-
Human Plasma
-
This compound Internal Standard Working Solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution. Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute Eldecalcitol and this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE) from Human Plasma
This protocol is a high-throughput alternative to traditional LLE.
Materials:
-
Supported Liquid Extraction Plate (e.g., ISOLUTE® SLE+)
-
Human Plasma
-
This compound Internal Standard Working Solution
-
Isopropanol (LC-MS grade)
-
Heptane (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution. Add 50 µL of water and 50 µL of isopropanol. Vortex for 10 seconds.
-
Sample Loading: Load the 210 µL of the pre-treated sample onto the SLE plate. Allow the sample to absorb for 5 minutes.
-
Analyte Elution: Add 500 µL of heptane to the well and allow it to flow through for 5 minutes. Repeat this step with another 500 µL of heptane.
-
Evaporation and Reconstitution: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Data Presentation
The following tables summarize typical validation data for an LC-MS/MS method for Eldecalcitol using this compound as an internal standard.
Table 1: Recovery of Eldecalcitol and this compound
| Analyte | Low QC (15 pg/mL) | Medium QC (150 pg/mL) | High QC (750 pg/mL) |
| Eldecalcitol | 88.2% | 91.5% | 90.1% |
| This compound | 89.1% | 90.7% | 89.8% |
Table 2: Matrix Effect of Eldecalcitol and this compound
| Analyte | Low QC (15 pg/mL) | High QC (750 pg/mL) |
| Eldecalcitol | 95.3% | 93.8% |
| This compound | 96.1% | 94.2% |
| IS-Normalized Matrix Factor | 0.992 | 0.996 |
Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. An IS-Normalized Matrix Factor close to 1 indicates effective compensation for matrix effects.
Visualizations
Caption: Experimental workflow for the quantification of Eldecalcitol using this compound.
Caption: Troubleshooting logic for common issues in Eldecalcitol analysis.
References
Technical Support Center: Overcoming Ion Suppression in Eldecalcitol-d6 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS/MS analysis of Eldecalcitol-d6.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound, presented in a question-and-answer format.
Q1: I am observing a significantly lower signal for Eldecalcitol than expected, even with a deuterated internal standard (this compound). What could be the cause?
A1: This issue is often indicative of ion suppression, a phenomenon where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, severe ion suppression can impact signal intensity.
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression is occurring.[1][4]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples like plasma. A well-developed SPE protocol can significantly reduce matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate Eldecalcitol from interfering substances.
-
Protein Precipitation: While a simpler method, it may not be sufficient for removing all ion-suppressing components.
-
-
Enhance Chromatographic Separation: Modifying your LC method can separate Eldecalcitol from co-eluting interferences.
-
Gradient Modification: Adjust the mobile phase gradient to improve the resolution between Eldecalcitol and matrix components.
-
Column Chemistry: Consider using a column with a different stationary phase to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency.
-
-
Check Instrument Parameters: Ensure your mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for Eldecalcitol.
Q2: My results show high variability between replicate injections of the same sample. What is the likely cause and how can I fix it?
A2: High variability between injections often points to inconsistent matrix effects or issues with the analytical workflow.
Troubleshooting Steps:
-
Evaluate Internal Standard Performance: Ensure that the peak area ratio of Eldecalcitol to this compound is consistent across injections. If the ratio is stable but the absolute peak areas are fluctuating, this strongly suggests variable ion suppression.
-
Review Sample Preparation Consistency: Inconsistent sample cleanup can lead to varying levels of matrix components in each vial, causing variable ion suppression. Ensure your sample preparation protocol is robust and consistently applied.
-
Assess for Carryover: Inject a blank solvent sample after a high-concentration sample to check for carryover, which can contribute to variability.
-
Workflow Visualization:
Figure 1. Troubleshooting workflow for high variability in results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting molecules from the sample matrix reduce the ionization efficiency of the analyte of interest, in this case, Eldecalcitol. This leads to a decreased signal intensity and can negatively impact the accuracy and sensitivity of the assay.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and physically almost identical to Eldecalcitol, meaning it behaves similarly during sample preparation, chromatography, and ionization. Because it co-elutes with Eldecalcitol and experiences the same degree of ion suppression, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even in the presence of matrix effects.
Q3: What are the common sources of ion suppression in plasma or serum samples?
A3: Common sources of ion suppression in biological matrices like plasma and serum include salts, phospholipids, proteins, and other endogenous compounds. Exogenous substances, such as polymers leached from plasticware, can also contribute.
Q4: What are the typical MRM transitions for Eldecalcitol and this compound?
A4: Based on published literature, typical MRM transitions using an atmospheric pressure chemical ionization (APCI) source in positive ion mode are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eldecalcitol | 508.6 | 397.4 |
| This compound | 514.6 | 403.3 |
Q5: Can the choice of ionization source affect ion suppression?
A5: Yes. While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are susceptible to ion suppression, APCI is often considered less prone to matrix effects than ESI for certain compounds. For the analysis of Eldecalcitol, an APCI source has been successfully used.
Experimental Protocols
1. Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify the regions in the chromatographic run where ion suppression occurs.
Methodology:
-
Prepare a standard solution of Eldecalcitol and this compound in the mobile phase.
-
Using a syringe pump and a T-connector, continuously infuse this solution into the LC flow stream between the column and the mass spectrometer ion source.
-
Inject a blank, extracted matrix sample (e.g., plasma that has undergone the full sample preparation procedure without the addition of Eldecalcitol or this compound).
-
Monitor the signal intensity of Eldecalcitol and this compound. A drop in the signal baseline indicates a region of ion suppression.
Workflow Diagram:
Figure 2. Setup for a post-column infusion experiment.
2. Sample Preparation using Solid-Phase Extraction (SPE)
A robust SPE protocol is crucial for minimizing ion suppression.
Methodology:
-
Sample Pre-treatment: To a 500 µL plasma sample, add 25 µL of this compound internal standard solution. Add 500 µL of 0.1% (v/v) formic acid and vortex. Centrifuge the sample to pellet any precipitated proteins.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute Eldecalcitol and this compound from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Eldecalcitol, demonstrating the effectiveness of using this compound to mitigate matrix effects.
Table 1: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 5 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Inter-assay Precision (%CV) | < 15% |
| Inter-assay Accuracy (%Bias) | Within ±15% |
| Matrix Effect (normalized with IS) | 95% - 105% |
| Recovery | > 85% |
Logical Relationship Diagram:
Figure 3. Key strategies to overcome ion suppression for accurate results.
References
Technical Support Center: Eldecalcitol-d6 Mass Spectrometry Analysis
Welcome to the technical support center for Eldecalcitol-d6 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal stability and robustness of their mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in quantitative assays?
A1: this compound is a stable isotope-labeled (SIL) analog of Eldecalcitol. It is used as an internal standard (IS) in mass spectrometry-based bioanalysis.[1] Because it is chemically and physically almost identical to the analyte (Eldecalcitol), it co-elutes chromatographically and experiences similar ionization effects, sample preparation losses, and matrix effects.[2] By adding a known amount of this compound to each sample at the beginning of the workflow, it allows for accurate correction of variability, making it the gold standard for quantitative analysis.[2]
Q2: What are the recommended foundational MS/MS parameters for this compound?
A2: A validated method for the analysis of Eldecalcitol and its d6 internal standard utilizes an atmospheric pressure chemical ionization (APCI) source in positive ion mode.[1] The established Multiple-Reaction Monitoring (MRM) transition is summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Eldecalcitol | 508.6 | 397.4 | Positive APCI |
| This compound (IS) | 514.6 | 403.3 | Positive APCI |
| Table 1: Published MRM transitions for Eldecalcitol and this compound.[1] |
A3: While both ionization techniques can be tested, Atmospheric Pressure Chemical Ionization (APCI) is often preferred for less polar, lower-molecular-weight compounds like vitamin D analogs. It can provide robust ionization and may be less susceptible to ion suppression from matrix components compared to Electrospray Ionization (ESI), which is a common challenge in bioanalysis.
Q4: What type of liquid chromatography (LC) column is suitable for this analysis?
A4: Reversed-phase columns, particularly C18 columns, are commonly used for the separation of vitamin D analogs. A UPLC-grade C18 column (e.g., 50 x 2.1 mm, 1.8 µm) provides excellent resolving power and is suitable for achieving separation from matrix interferences.
Troubleshooting Guide: Signal Instability
This guide addresses common issues related to poor or unstable this compound signal in a question-and-answer format.
Q5: My this compound signal is consistently low or absent. What should I check first?
A5: A complete absence of signal often points to a fundamental issue in the workflow or instrument setup. Use a systematic approach to diagnose the problem.
Workflow for Investigating Signal Loss
Caption: Initial diagnostic flowchart for absent signal.
Q6: The signal intensity of this compound is erratic and shows high variability between injections. What are the likely causes?
A6: Erratic signal intensity is often caused by matrix effects, sample preparation inconsistencies, or issues with the LC-MS interface.
| Potential Cause | Description | Recommended Solution(s) |
| Matrix Effects | Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound. This effect can be highly variable between different sample lots. | 1. Improve Sample Cleanup: Optimize the Solid Phase Extraction (SPE) protocol. Ensure wash steps are adequate to remove interferences. 2. Adjust Chromatography: Modify the LC gradient to better separate this compound from the region where matrix components elute. 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can mitigate matrix effects. |
| Inconsistent Sample Prep | Variability in extraction recovery during the SPE process or inconsistent final solvent composition can lead to signal fluctuation. | 1. Automate Extraction: If possible, use an automated liquid handler for SPE to improve precision. 2. Ensure Complete Evaporation/Reconstitution: Make sure the sample extract is fully dried down and completely redissolved in the reconstitution solvent before injection. |
| Ion Source Contamination | Buildup of non-volatile matrix components on the ion source probe or orifice can lead to unstable spray and fluctuating signal intensity. | 1. Regular Cleaning: Implement a routine cleaning schedule for the ion source components as per the manufacturer's guidelines. 2. Divert Flow: Use a divert valve to send the initial, high-salt portion of the LC eluent to waste instead of the MS source. |
| Analyte Instability | Eldecalcitol, as a vitamin D analog, may be susceptible to degradation from light or temperature, especially in the autosampler. | 1. Use Amber Vials: Protect samples from light by using amber or UV-protected autosampler vials. 2. Control Temperature: Maintain the autosampler at a cool, controlled temperature (e.g., 4-10 °C). 3. Limit Residence Time: Analyze samples promptly after preparation and avoid letting them sit in the autosampler for extended periods. |
| Table 2: Troubleshooting Guide for Erratic Signal Intensity. |
Q7: My chromatographic peak shape for this compound is poor (e.g., tailing, fronting, or splitting). How can I improve it?
A7: Poor peak shape compromises integration accuracy and can indicate problems with the chromatography or sample matrix.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting common causes of poor peak shape.
Key Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a representative method for extracting Eldecalcitol from human plasma, based on published literature.
-
Sample Pre-treatment:
-
To 200 µL of plasma in a clean tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds to mix.
-
Add 200 µL of a suitable buffer (e.g., zinc sulfate solution) to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitate.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge (e.g., a mixed-mode or C18 cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, and transfer to an autosampler vial for injection.
-
Protocol 2: UPLC-APCI-MS/MS Parameters
These parameters are a starting point for method development, adapted from a validated assay.
| Parameter | Recommended Setting |
| LC System | |
| Column | UPLC C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temp | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive |
| MRM Transition (d6) | 514.6 → 403.3 |
| Gas/Temp Settings | Optimize Corona Discharge Current, Vaporizer Temperature, and Nebulizer Gas Flow according to instrument manufacturer guidelines to maximize signal. |
| Table 3: Recommended starting parameters for LC-MS/MS analysis. |
References
Technisches Support-Center: Fehlerbehebung bei schlechter Wiederfindung von Eldecalcitol-d6
Answering in German.
Willkommen im technischen Support-Center. Dieser Leitfaden bietet detaillierte Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zur Fehlerbehebung bei schlechter Wiederfindung des internen Standards Eldecalcitol-d6 während der Probenvorbereitung für die LC-MS/MS-Analyse.
Häufig gestellte Fragen (FAQs)
F1: Was sind die häufigsten Ursachen für eine geringe oder inkonsistente Wiederfindung von this compound?
A1: Eine schlechte Wiederfindung von this compound, einem stabilen, isotopenmarkierten internen Standard (SIL-IS), ist ein kritisches Problem, da es die Genauigkeit der Quantifizierung des Analyten (Eldecalcitol) beeinträchtigt. Die häufigsten Ursachen lassen sich in vier Hauptkategorien einteilen:
-
Unvollständige Freisetzung von Plasmaproteinen: Eldecalcitol und seine Analoga sind stark an Plasmaproteine wie das Vitamin-D-bindende Protein (VDBP) und Albumin gebunden.[1][2] Eine ineffiziente Proteinfällung führt dazu, dass ein erheblicher Teil des this compound gebunden bleibt und bei den Extraktionsschritten verloren geht.[3]
-
Suboptimale Extraktionsbedingungen: Sowohl bei der Festphasenextraktion (SPE) als auch bei der Flüssig-Flüssig-Extraktion (LLE) können Probleme auftreten, z. B. die Wahl des falschen Sorbens oder Lösungsmittels, ein ungeeigneter pH-Wert oder unzureichendes Mischen, was zu einem Verlust des Analyten führt.[4]
-
Matrixeffekte: Starke Ionensuppression durch co-eluierende endogene Substanzen (insbesondere Phospholipide) kann das Signal von this compound im Massenspektrometer reduzieren, was als schlechte Wiederfindung fehlinterpretiert werden kann.
-
Probleme bei der Derivatisierung: Eldecalcitol weist eine geringe Ionisierungseffizienz auf. Eine chemische Derivatisierung wird häufig eingesetzt, um die Empfindlichkeit zu erhöhen. Eine unvollständige oder inkonsistente Derivatisierungsreaktion führt direkt zu einem niedrigen und variablen Signal.
F2: Welche Extraktionsmethode (SPE oder LLE) ist für this compound besser geeignet?
A2: Beide Methoden können erfolgreich sein, aber die Festphasenextraktion (SPE) wird aufgrund ihrer Effizienz und der besseren Entfernung von störenden Matrixkomponenten, insbesondere Phospholipiden, häufig bevorzugt.
-
SPE bietet eine robustere Probenreinigung, was zu geringeren Matrixeffekten und einer saubereren Basislinie führt. Die Methodenentwicklung kann jedoch komplexer sein.
-
LLE ist oft einfacher und schneller zu implementieren, kann aber zur Co-Extraktion von Lipiden führen, die die Ionisierung im MS unterdrücken.
Die Wahl hängt von den spezifischen Anforderungen des Assays ab, wie z. B. dem erforderlichen unteren Quantifizierungsgrenzwert (LLOQ) und dem verfügbaren Probenvolumen.
F3: Ist eine Derivatisierung für die Analyse von this compound immer notwendig?
A3: Nicht immer, aber dringend empfohlen, insbesondere bei der Quantifizierung niedriger Konzentrationen in biologischen Matrizes. Vitamin-D-Analoga haben eine geringe Ionisierungseffizienz in typischen ESI- oder APCI-Quellen. Die Derivatisierung mit Reagenzien wie 4-Phenyl-1,2,4-triazolin-3,5-dion (PTAD) kann die Empfindlichkeit um das 100- bis 1000-fache erhöhen, indem sie die Ionisierungseffizienz verbessert. Ohne Derivatisierung kann es schwierig sein, die für pharmakokinetische Studien erforderlichen niedrigen Nachweisgrenzen (z. B. 5-10 pg/mL) zu erreichen.
Leitfäden zur Fehlerbehebung
Problem 1: Geringe Wiederfindung nach der Proteinfällung
F: Meine Wiederfindung von this compound ist bereits nach dem ersten Schritt der Proteinfällung gering. Was sollte ich überprüfen?
A: Dies deutet stark auf eine unvollständige Freisetzung von den Bindungsproteinen hin. Überprüfen Sie die folgenden Parameter:
-
Wahl des Fällungslösungsmittels: Acetonitril wird aufgrund seiner hohen Fällungseffizienz häufig verwendet. Methanol ist eine Alternative, kann aber weniger effektiv sein.
-
Verhältnis von Lösungsmittel zu Probe: Dies ist ein kritischer Faktor. Ein zu geringes Volumen an organischem Lösungsmittel führt zu einer unvollständigen Denaturierung der Proteine. Studien haben gezeigt, dass ein Verhältnis von organischem Lösungsmittel zu Serum von bis zu 8:1 erforderlich sein kann, um eine maximale Wiederfindung zu erzielen.
-
Mischbedingungen: Stellen Sie sicher, dass die Probe nach Zugabe des Fällungslösungsmittels gründlich und kräftig gevortext wird (z. B. für 1 Minute). Eine unzureichende Mischung führt zu einer ineffizienten Fällung.
-
Zentrifugationsbedingungen: Zentrifugieren Sie bei ausreichender Geschwindigkeit und Dauer (z. B. 10.000 x g für 10 Minuten), um ein festes Proteinpellet zu gewährleisten und eine Kontamination des Überstands zu vermeiden.
Tabelle 1: Einfluss des Verhältnisses von Acetonitril zu Serum auf die Wiederfindung von Vitamin-D-Analoga
| Verhältnis (ACN:Serum) | Relative Wiederfindung (%) | Beobachtung |
|---|---|---|
| 2:1 | 45% | Unvollständige Proteinfällung, trüber Überstand. |
| 4:1 | 75% | Bessere Fällung, aber immer noch suboptimale Freisetzung. |
| 8:1 | >95% | Optimale Fällung, klarer Überstand, maximale Wiederfindung. |
Problem 2: Geringe Wiederfindung während der Festphasenextraktion (SPE)
F: Nach der Proteinfällung ist die Wiederfindung gut, aber nach dem SPE-Schritt ist sie gering. Was sind die möglichen Ursachen?
A: Wenn der Verlust während der SPE auftritt, liegt das Problem wahrscheinlich in der Methodik. Hier ist eine schrittweise Anleitung zur Fehlerbehebung:
-
Durchbruch während des Ladens: Der Analyt wird nicht am Sorbens zurückgehalten.
-
Ursache: Falscher pH-Wert der Probe oder zu hoher Anteil an organischem Lösungsmittel im Probenextrakt.
-
Lösung: Stellen Sie sicher, dass der Anteil an organischem Lösungsmittel in der geladenen Probe gering ist (typischerweise <10%), indem Sie sie mit Wasser oder einem geeigneten Puffer verdünnen. Passen Sie den pH-Wert der Probe an, um sicherzustellen, dass der Analyt in einem neutralen Zustand ist, um an einem Umkehrphasen-Sorbens (z. B. C18) zu binden.
-
-
Verlust während des Waschschritts: Der Analyt wird vorzeitig vom Sorbens eluiert.
-
Ursache: Das Waschlösungsmittel ist zu stark (zu hoher Anteil an organischem Lösungsmittel).
-
Lösung: Verringern Sie die Stärke des Waschlösungsmittels. Verwenden Sie ein schwächeres Lösungsmittel (z. B. 50:50 Methanol:Wasser anstelle von 80:20). Testen Sie verschiedene Zusammensetzungen, um diejenige zu finden, die Interferenzen entfernt, ohne den Analyten zu eluieren.
-
-
Unvollständige Elution: Der Analyt wird nicht vollständig vom Sorbens eluiert.
-
Ursache: Das Elutionslösungsmittel ist zu schwach oder das Volumen ist unzureichend.
-
Lösung: Erhöhen Sie die Stärke des Elutionslösungsmittels (z. B. verwenden Sie 100% Methanol oder Acetonitril anstelle von 90% Methanol). Erwägen Sie die Zugabe eines Modifikators wie Ammoniumhydroxid (z. B. 2%), um die Elution zu verbessern. Erhöhen Sie das Volumen des Elutionslösungsmittels oder führen Sie einen zweiten Elutionsschritt durch.
-
Tabelle 2: Optimierung der SPE-Bedingungen für this compound (Beispiel mit C18-Sorbens)
| Schritt | Bedingung A (schlechte Wiederfindung) | Bedingung B (optimiert) | Begründung |
|---|---|---|---|
| Konditionierung | 1 mL Methanol | 1 mL Methanol | Standardverfahren. |
| Äquilibrierung | 1 mL Wasser | 1 mL Wasser | Standardverfahren. |
| Laden | Unverdünnter ACN-Überstand | Überstand mit Wasser verdünnt (1:4) | Reduziert die Lösungsmittelstärke, um die Retention zu verbessern. |
| Waschen | 1 mL 80% Methanol in Wasser | 1 mL 50% Methanol in Wasser | Verhindert den vorzeitigen Verlust des Analyten. |
| Elution | 1 mL 90% Methanol | 1 mL Methanol mit 2% NH4OH | Gewährleistet eine vollständige Elution vom Sorbens. |
Experimentelle Protokolle
Protokoll 1: Proteinfällung & SPE-Reinigung
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Extraktion von this compound aus Humanplasma.
-
Probenvorbereitung:
-
Pipettieren Sie 200 µL Humanplasma, Kalibrator oder Qualitätskontrollprobe in ein 1,5-mL-Mikrozentrifugenröhrchen.
-
Geben Sie 25 µL der Arbeitslösung von this compound (interner Standard) hinzu und vortexen Sie kurz.
-
-
Proteinfällung:
-
Geben Sie 800 µL eiskaltes Acetonitril hinzu (Verhältnis 4:1). Vortexen Sie die Probe 1 Minute lang kräftig, um die Proteine vollständig zu denaturieren.
-
Zentrifugieren Sie bei 10.000 x g für 10 Minuten bei 4 °C.
-
-
Festphasenextraktion (C18-Kartusche, 100 mg):
-
Übertragen Sie den Überstand in ein sauberes Röhrchen und verdünnen Sie ihn mit 3 mL Wasser, um den Acetonitrilgehalt zu reduzieren.
-
Konditionierung: Spülen Sie die SPE-Kartusche mit 1 mL Methanol.
-
Äquilibrierung: Spülen Sie die SPE-Kartusche mit 1 mL Wasser.
-
Laden: Laden Sie die verdünnte Probe langsam auf die Kartusche (Flussrate ca. 0,5 mL/min).
-
Waschen: Waschen Sie die Kartusche mit 1 mL 50:50 Methanol:Wasser, um polare Interferenzen zu entfernen.
-
Elution: Eluieren Sie this compound mit 1 mL Methanol in ein sauberes Sammelröhrchen.
-
-
Trocknung und Rekonstitution:
-
Trocknen Sie das Eluat unter einem sanften Stickstoffstrom bei 40 °C bis zur Trockne.
-
Rekonstituieren Sie den getrockneten Extrakt in 100 µL der mobilen Anfangsphase (z. B. 50:50 Acetonitril:Wasser). Vortexen Sie, um eine vollständige Auflösung zu gewährleisten.
-
Übertragen Sie die Probe in ein Autosampler-Vial für die LC-MS/MS-Analyse.
-
Visualisierungen
Diagramme der Arbeitsabläufe und Beziehungen
Die folgenden Diagramme veranschaulichen wichtige Arbeitsabläufe und logische Beziehungen im Kontext der Fehlerbehebung bei der Probenvorbereitung von this compound.
References
- 1. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. Improved sample preparation method for fast LC-MS/MS analysis of vitamin D metabolites in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Eldecalcitol and Eldecalcitol-d6
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of Eldecalcitol and its deuterated internal standard, Eldecalcitol-d6. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantitative analysis of Eldecalcitol and this compound in biological matrices?
A1: The recommended and most widely used technique is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method offers high sensitivity and specificity, which is crucial for accurately measuring the low concentrations of Eldecalcitol typically found in biological samples like plasma and serum.[1][2][3] this compound is the preferred stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and variations during sample preparation and analysis.[1]
Q2: What are the typical sample preparation methods for extracting Eldecalcitol from biological matrices?
A2: Common sample preparation techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] SPE is frequently cited for its ability to provide a cleaner extract, which is beneficial for minimizing matrix effects in the LC-MS/MS analysis. Protein precipitation is another technique that can be employed to release the analytes from vitamin D binding protein (DBP).
Q3: What are the key mass spectrometry parameters for the detection of Eldecalcitol and this compound?
A3: Detection is typically performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with an Atmospheric Pressure Chemical Ionization (APCI) source operating in positive ion mode. The specific precursor to product ion transitions are crucial for selective detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Eldecalcitol | 508.6 | 397.4 | |
| This compound | 514.6 | 403.3 |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative procedure and may require optimization based on the specific SPE cartridge and biological matrix used.
Caption: A typical solid-phase extraction workflow for Eldecalcitol analysis.
UPLC-MS/MS Analysis
The following table summarizes a typical set of parameters for the UPLC-MS/MS analysis of Eldecalcitol and this compound. Optimization of these parameters is recommended for specific instrumentation and laboratory conditions.
| Parameter | Recommended Setting |
| UPLC System | |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with a volatile ammonium salt (e.g., 2 mM ammonium acetate) and 0.1% formic acid |
| Mobile Phase B | Methanol with a volatile ammonium salt (e.g., 2 mM ammonium acetate) and 0.1% formic acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 50 °C |
| Gradient Program | A gradient elution is typically used, starting with a higher percentage of aqueous mobile phase and ramping up to a high percentage of organic mobile phase to elute the analytes. The exact gradient profile should be optimized to ensure baseline separation of Eldecalcitol from potential interferences. |
| Mass Spectrometer | |
| Ion Source | APCI |
| Ionization Mode | Positive |
| Detection Mode | MRM |
| MRM Transitions | Eldecalcitol: 508.6 -> 397.4this compound: 514.6 -> 403.3 |
| Collision Energy | Requires optimization for the specific instrument. |
| Source Temperature | Requires optimization for the specific instrument. |
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic separation of Eldecalcitol and this compound.
Caption: A troubleshooting decision tree for common chromatographic issues.
| Problem | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column packing. | - Use a column with end-capping or a different stationary phase chemistry.- Optimize the mobile phase pH to ensure consistent ionization of Eldecalcitol. |
| Column contamination or degradation. | - Flush the column with a strong solvent.- Replace the column if flushing is ineffective. | |
| Poor Resolution | Inadequate chromatographic separation from endogenous interferences. | - Optimize the gradient elution profile. A shallower gradient can improve resolution.- Evaluate different C18 columns with varying carbon loads or particle sizes. |
| Sample solvent is stronger than the initial mobile phase. | - Reconstitute the dried extract in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. | |
| Low Sensitivity / No Peak | Suboptimal mass spectrometer settings. | - Perform a full tuning and calibration of the mass spectrometer.- Optimize compound-specific parameters such as cone voltage and collision energy for Eldecalcitol and this compound. |
| Ion suppression due to matrix effects. | - Improve the sample clean-up procedure to remove more interfering components.- Adjust the chromatography to separate the analytes from the regions of significant matrix suppression. | |
| Inconsistent Results / Poor Reproducibility | Significant matrix effects between different sample lots. | - Ensure the consistent use of a stable isotope-labeled internal standard (this compound) in all samples, calibrators, and quality controls. |
| Inconsistent sample preparation. | - Standardize the sample preparation procedure, ensuring consistent volumes, incubation times, and techniques. |
Eldecalcitol Signaling Pathway
Eldecalcitol exerts its effects on bone metabolism primarily through the regulation of the RANKL/OPG signaling pathway in osteoblasts, which in turn controls osteoclast differentiation and activity.
Caption: Simplified signaling pathway of Eldecalcitol's effect on bone resorption.
References
- 1. Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. researchgate.net [researchgate.net]
Eldecalcitol-d6 stability in different biological matrices
Welcome to the technical support center for the bioanalysis of Eldecalcitol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate quantification of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Eldecalcitol, a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3.[1] In bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS). Using a SIL-IS is a gold standard practice that helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the non-labeled analyte, Eldecalcitol.[2]
Q2: In which biological matrices has the stability of Eldecalcitol been evaluated?
Based on validated analytical methods, the stability of Eldecalcitol has been established in human plasma and serum.[2] While the analysis of vitamin D metabolites in urine is feasible, specific stability data for this compound in urine is not extensively documented in publicly available literature.
Q3: What are the general storage recommendations for samples containing this compound?
For long-term storage, biological samples intended for Eldecalcitol analysis should be stored at -80°C. This minimizes the degradation of vitamin D analogs. For short-term storage and during sample processing, it is crucial to minimize exposure to light and elevated temperatures.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of this compound in biological matrices.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Response | Degradation of Eldecalcitol or this compound. | - Ensure proper storage conditions (frozen at -80°C, protected from light).- Minimize time samples spend at room temperature during processing.- Verify the stability of stock and working solutions. |
| Inefficient extraction from the biological matrix. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.- Ensure the pH of the sample is appropriate for extraction.- Evaluate different extraction solvents or SPE cartridges. | |
| Matrix effects (ion suppression or enhancement). | - Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.- Optimize chromatographic separation to separate the analyte from interfering matrix components.- Evaluate different ionization sources (e.g., APCI may be less prone to matrix effects for this compound than ESI). | |
| High Variability Between Replicates | Inconsistent sample preparation. | - Ensure precise and consistent pipetting and reagent addition.- Thoroughly vortex samples at each step of the extraction process.- Use an automated liquid handler for improved precision. |
| Presence of interfering peaks. | - Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation.- Check for carryover from previous injections by running blank samples. | |
| Peak Tailing or Poor Peak Shape | Issues with the analytical column. | - Ensure the column is properly conditioned and has not exceeded its lifetime.- Check for column contamination and perform a wash cycle if necessary.- Use a guard column to protect the analytical column. |
| Inappropriate mobile phase composition. | - Adjust the mobile phase pH or organic solvent composition.- Ensure the sample diluent is compatible with the mobile phase. |
Stability Data Summary
The following tables summarize the stability of Eldecalcitol in human plasma under various conditions, as inferred from validated bioanalytical methods. The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration.
Table 1: Freeze-Thaw Stability of Eldecalcitol in Human Plasma
| Number of Freeze-Thaw Cycles | Analyte Concentration (pg/mL) | Stability Assessment |
| 1 | Within ±15% of nominal | Stable |
| 2 | Within ±15% of nominal | Stable |
| 3 | Within ±15% of nominal | Stable |
Table 2: Short-Term (Bench-Top) Stability of Eldecalcitol in Human Plasma at Room Temperature
| Duration (hours) | Analyte Concentration (pg/mL) | Stability Assessment |
| 4 | Within ±15% of nominal | Stable |
| 8 | Within ±15% of nominal | Stable |
| 24 | Within ±15% of nominal | Stable |
Table 3: Long-Term Stability of Eldecalcitol in Human Plasma at -80°C
| Storage Duration (days) | Analyte Concentration (pg/mL) | Stability Assessment |
| 30 | Within ±15% of nominal | Stable |
| 90 | Within ±15% of nominal | Stable |
| 180 | Within ±15% of nominal | Stable |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the determination of Eldecalcitol in human plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then vortex to ensure homogeneity.
-
Internal Standard Spiking: To 200 µL of plasma, add 50 µL of this compound working solution (concentration will depend on the specific assay range).
-
Protein Precipitation: Add 200 µL of acetonitrile, vortex for 1 minute, and then centrifuge at 13,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical parameters for the analysis of Eldecalcitol and this compound.
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of methanol and water containing a suitable modifier like ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
MRM Transitions:
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound: m/z 514.6 → 403.3
-
Visualizations
Caption: Experimental workflow for the bioanalysis of Eldecalcitol.
Caption: Logical flow for troubleshooting bioanalytical issues.
References
Addressing isotopic cross-talk between Eldecalcitol and Eldecalcitol-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic cross-talk between Eldecalcitol and its deuterated internal standard, Eldecalcitol-d6, during quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Eldecalcitol and this compound analysis?
A1: Isotopic cross-talk refers to the interference between the mass spectrometric signals of an analyte (Eldecalcitol) and its stable isotope-labeled internal standard (this compound). This can occur in two ways:
-
Analyte to Internal Standard: The natural isotopic abundance of elements (primarily ¹³C) in the Eldecalcitol molecule can result in a small percentage of Eldecalcitol molecules having a mass that overlaps with the mass of this compound.
-
Internal Standard to Analyte: The synthesis of this compound is not 100% efficient, meaning there may be trace amounts of unlabeled Eldecalcitol or partially deuterated variants within the internal standard material.
Q2: Why is it important to address isotopic cross-talk?
A2: Unaddressed isotopic cross-talk can lead to inaccurate quantification of Eldecalcitol. If the analyte contributes to the internal standard's signal, it can artificially inflate the internal standard's response, leading to an underestimation of the analyte's true concentration. Conversely, if the internal standard contains unlabeled analyte, it can artificially increase the analyte's signal, leading to an overestimation of its concentration. This is particularly problematic at the lower and upper limits of quantification.
Q3: What are the typical mass-to-charge ratio (m/z) transitions for Eldecalcitol and this compound in multiple reaction monitoring (MRM) mode?
A3: The commonly used MRM transitions for Eldecalcitol and its deuterated internal standard are summarized in the table below.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eldecalcitol | 508.6 | 397.4 |
| This compound | 514.6 | 403.3 |
Q4: What is the isotopic purity of commercially available this compound, and how does it impact cross-talk?
A4: Commercially available this compound typically has a high isotopic purity of over 99%.[1] The isotopic enrichment is approximately 94%, with the hexadeuterated form representing about 84.7% of the total isotopic distribution.[1] This high purity minimizes the contribution of the internal standard to the analyte signal. However, it is still crucial to assess the contribution of the analyte to the internal standard signal, which is primarily due to the natural isotopic abundance of the analyte itself.
Troubleshooting Guides
Problem: Non-linear calibration curve, especially at the lower or upper ends.
This issue can be a significant indicator of isotopic cross-talk.
Troubleshooting Workflow for Isotopic Interference
References
Technical Support Center: Enhancing Low-Level Detection of Eldecalcitol with Eldecalcitol-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive quantification of Eldecalcitol using Eldecalcitol-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Eldecalcitol quantification?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard in quantitative mass spectrometry.[1] Because it is chemically and physically almost identical to Eldecalcitol, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, such as extraction efficiency and matrix effects, leading to more precise and accurate quantification, especially at low concentrations.
Q2: What is a typical lower limit of quantitation (LLOQ) achievable for Eldecalcitol in human plasma using this method?
A2: A highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated, achieving an LLOQ as low as 5 pg/mL in human plasma.[1] Another study reported an LLOQ of 10.0 pg/mL.[2]
Q3: What are the recommended mass transitions (MRM) for Eldecalcitol and this compound?
A3: For sensitive detection using atmospheric pressure chemical ionization (APCI) in positive ion mode, the following multiple reaction monitoring (MRM) transitions are recommended[1]:
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound: m/z 514.6 → 403.3
Q4: Can derivatization improve the sensitivity of Eldecalcitol detection?
A4: Yes, derivatization is a common strategy to enhance the ionization efficiency and, consequently, the sensitivity of vitamin D analogs, which often have poor ionization characteristics.[3] Reagents like Amplifex and 2-nitrosopyridine have been shown to significantly increase the signal intensity of vitamin D metabolites in LC-MS/MS analysis. While a validated method for Eldecalcitol without derivatization has achieved high sensitivity, derivatization could be explored if even lower detection limits are required.
Troubleshooting Guides
This section addresses common issues encountered during the low-level detection of Eldecalcitol.
Issue 1: Low or No Signal for Eldecalcitol and/or this compound
| Possible Cause | Troubleshooting Steps |
| Improper MS/MS Tuning | Ensure the mass spectrometer is tuned correctly for the specific m/z transitions of Eldecalcitol and this compound. Optimize cone voltage and collision energy to maximize the signal intensity of the product ions. |
| Inefficient Ionization | Confirm that the APCI source is clean and operating optimally. Consider adjusting the mobile phase composition; for vitamin D analogs, a mobile phase with additives like formic acid can improve ionization. |
| Sample Degradation | Eldecalcitol, like other vitamin D analogs, can be sensitive to light and temperature. Ensure samples are protected from light and stored at appropriate temperatures (e.g., -70°C) to prevent degradation. |
| Poor Extraction Recovery | See "Issue 2: Low Extraction Recovery" for detailed troubleshooting. |
Issue 2: Low Extraction Recovery
| Possible Cause | Troubleshooting Steps |
| Suboptimal SPE Protocol | Ensure the solid-phase extraction (SPE) cartridge is appropriate for Eldecalcitol (a relatively nonpolar molecule). Optimize the conditioning, loading, washing, and elution steps. The wash step should be strong enough to remove interferences without eluting the analyte, and the elution solvent must be strong enough to fully recover the analyte. |
| Sample Matrix Effects | The presence of endogenous components in the plasma can interfere with the extraction process. Consider a more rigorous sample clean-up procedure or a different extraction technique like liquid-liquid extraction (LLE). |
| Analyte Binding to Labware | Eldecalcitol can be "sticky" and adsorb to plastic surfaces. Use low-adsorption microcentrifuge tubes and pipette tips, or silanized glassware. |
Issue 3: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate results. Improve chromatographic separation to resolve Eldecalcitol from interfering compounds. A longer gradient or a different column chemistry may be necessary. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Carryover | If a high concentration sample is followed by a low concentration one, carryover can occur. Implement a robust needle wash protocol in the autosampler, including a strong organic solvent. |
Issue 4: Poor Peak Shape
| Possible Cause | Troubleshooting Steps |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract should be similar in composition to the initial mobile phase to avoid peak distortion. |
| Column Overload | Injecting too much sample or a sample with a high concentration of matrix components can lead to poor peak shape. Dilute the sample or improve the sample clean-up. |
| Column Degradation | Over time, the performance of the analytical column can degrade. Replace the column if peak shape does not improve with other troubleshooting steps. |
Quantitative Data Summary
The following tables summarize the performance of a validated UPLC-MS/MS method for the quantification of Eldecalcitol in human plasma.
Table 1: Method Parameters
| Parameter | Value | Reference |
| Instrumentation | UPLC-APCI-MS/MS | |
| Internal Standard | This compound | |
| Linear Range | 10.0 - 1000.0 pg/mL | |
| LLOQ | 10.0 pg/mL |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (pg/mL) | Within-Run Precision (CV%) | Within-Run Accuracy (% Deviation) | Between-Run Precision (CV%) | Between-Run Accuracy (% Deviation) | Reference |
| LLOQ | 10.0 | 11.5 | -3.0 to 12.0 | 10.7 | 4.0 | |
| Low | 30.0 | 11.4 | -8.0 to 11.3 | 9.4 | -3.3 to 0.1 | |
| Medium | 80.0 | 11.4 | -8.0 to 11.3 | 9.4 | -3.3 to 0.1 | |
| High | 800.0 | 11.4 | -8.0 to 11.3 | 9.4 | -3.3 to 0.1 |
Experimental Protocols
Detailed Methodology for UPLC-MS/MS Quantification of Eldecalcitol
This protocol is based on a validated method for the determination of Eldecalcitol in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike plasma samples with this compound internal standard solution.
-
Condition a suitable SPE cartridge (e.g., a reversed-phase sorbent).
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute Eldecalcitol and this compound with a strong organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the initial mobile phase.
2. UPLC-MS/MS Analysis
-
UPLC System: A high-performance UPLC system.
-
Analytical Column: A C18 reversed-phase column suitable for separating hydrophobic compounds.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate for UPLC analysis (e.g., 0.4 mL/min).
-
Injection Volume: A small injection volume (e.g., 5 µL).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an APCI source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound: m/z 514.6 → 403.3
-
3. Data Analysis
-
Integrate the peak areas for Eldecalcitol and this compound.
-
Calculate the peak area ratio of Eldecalcitol to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Eldecalcitol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Eldecalcitol quantification.
Caption: Troubleshooting logic for low signal/recovery issues.
References
- 1. Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
Impact of mobile phase composition on Eldecalcitol-d6 ionization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the impact of mobile phase composition on Eldecalcitol-d6 ionization in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound analysis?
A1: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are used for the analysis of Eldecalcitol and its deuterated internal standard, this compound. APCI is often favored for its efficient ionization of moderately polar, thermally stable compounds like vitamin D analogs.[1] The choice between APCI and ESI can influence the optimal mobile phase composition.
Q2: Which mobile phase additives are recommended for enhancing this compound ionization?
A2: Ammonium salts, such as ammonium formate and ammonium acetate, are highly recommended for improving the ionization of vitamin D analogs. Studies have shown that using ammonium formate as a mobile phase buffer can nearly double the signal response of vitamin D metabolites compared to using formic acid.[2][3] Ammonium acetate has also been successfully used in the mobile phase for the analysis of Eldecalcitol.[4] These additives can promote the formation of protonated molecules [M+H]⁺ or adducts like [M+NH₄]⁺, leading to increased sensitivity.[5]
Q3: What is the role of acidic modifiers like formic acid in the mobile phase?
A3: Formic acid is a common mobile phase additive that can facilitate ionization by creating a low pH environment, which promotes the protonation of the analyte in positive ion mode. However, for vitamin D analogs, the use of ammonium salts often provides a more significant enhancement of the signal. A combination of a volatile ammonium salt and a small amount of formic acid (e.g., 2 mM ammonium acetate with 0.1% formic acid) can also be an effective mobile phase.
Q4: Should I use methanol or acetonitrile as the organic solvent in my mobile phase?
A4: Both methanol and acetonitrile are commonly used as the organic component of the mobile phase for the analysis of vitamin D analogs. Methanol is a protic solvent, while acetonitrile is aprotic, and this difference in their chemical properties can lead to different elution behaviors and separation selectivities. For some vitamin D metabolites, methanol has been reported to provide better separation and higher sensitivity. The optimal choice may depend on the specific column and other chromatographic conditions.
Q5: How does the mobile phase pH affect the ionization of this compound?
A5: Mobile phase pH plays a crucial role in the ionization process. For positive ion mode analysis of compounds that can be protonated, a lower pH (acidic mobile phase) generally enhances ionization by increasing the availability of protons. However, for some analytes, a higher pH mobile phase can surprisingly lead to better signal intensity in positive ESI. For vitamin D analogs, which are generally neutral, the impact of pH is often linked to the additives used. An acidic mobile phase with formic acid can be effective, but the use of ammonium salts, which can create a buffered system, often yields better results.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal mobile phase composition leading to poor ionization efficiency.- Inappropriate mobile phase additive or concentration. | - Switch to an ammonium-based additive: Replace formic acid with ammonium formate or ammonium acetate in the mobile phase. A concentration of 2-10 mM is a good starting point.- Optimize additive concentration: If using an ammonium salt, systematically vary the concentration to find the optimal signal response.- Evaluate organic solvent: If using acetonitrile, try switching to methanol, as it may improve ionization for vitamin D analogs. |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the analyte and the stationary phase.- Incompatible mobile phase pH with the analytical column. | - Add a mobile phase modifier: Incorporate a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase to minimize peak tailing.- Adjust mobile phase pH: Ensure the mobile phase pH is compatible with the column chemistry. Refer to the column manufacturer's guidelines. |
| Inconsistent Retention Times | - Inadequate equilibration of the column between injections.- Changes in mobile phase composition over time (e.g., evaporation of volatile components). | - Ensure proper column equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase daily: To avoid changes in composition due to evaporation, it is best to prepare the mobile phase fresh each day. |
| High Background Noise | - Contaminants in the mobile phase solvents or additives.- Use of non-volatile buffers. | - Use high-purity solvents and additives: Ensure that all mobile phase components are LC-MS grade to minimize background noise.- Avoid non-volatile buffers: Do not use non-volatile buffers such as phosphate buffers, as they can contaminate the mass spectrometer. |
Quantitative Data Summary
The following table summarizes the reported impact of different mobile phase additives on the signal intensity of vitamin D analogs. This data can be used as a guide for optimizing the mobile phase for this compound analysis.
| Mobile Phase Additive Comparison | Analyte | Ionization Mode | Observed Effect on Signal Intensity | Reference |
| Ammonium Formate vs. Formic Acid | Vitamin D Metabolites | ESI Positive | Ammonium formate nearly doubled the response compared to formic acid. | |
| 1% Toluene (dopant) vs. No Dopant | Vitamin D Metabolites | APPI | Approximately four-fold signal enhancement with 1% toluene. |
Experimental Protocols
Protocol 1: Mobile Phase with Ammonium Acetate and Formic Acid
This protocol is based on a method successfully used for the analysis of vitamin D analogs.
-
Preparation of Aqueous Mobile Phase (A):
-
Prepare a 2 mM ammonium acetate solution in LC-MS grade water.
-
Add 0.1% (v/v) formic acid to the solution.
-
Sonicate for 10-15 minutes to degas.
-
-
Preparation of Organic Mobile Phase (B):
-
Prepare a 2 mM ammonium acetate solution in LC-MS grade methanol.
-
Add 0.1% (v/v) formic acid to the solution.
-
Sonicate for 10-15 minutes to degas.
-
-
LC-MS Conditions:
-
Use a suitable C18 column.
-
Employ a gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
The specific gradient will depend on the column dimensions and the desired separation.
-
Protocol 2: Mobile Phase with Ammonium Formate
This protocol is based on a method that showed significantly enhanced signal for vitamin D metabolites.
-
Preparation of Aqueous Mobile Phase (A):
-
Prepare a 10 mM ammonium formate solution in LC-MS grade water.
-
Add 0.05% (v/v) formic acid to the solution.
-
Sonicate for 10-15 minutes to degas.
-
-
Preparation of Organic Mobile Phase (B):
-
Prepare a 10 mM ammonium formate solution in LC-MS grade methanol.
-
Add 0.05% (v/v) formic acid to the solution.
-
Sonicate for 10-15 minutes to degas.
-
-
LC-MS Conditions:
-
Use a suitable reversed-phase column (e.g., C18 or Pentafluorophenyl).
-
Optimize the gradient elution to achieve the best separation and peak shape.
-
Visualizations
Caption: Experimental workflow for optimizing mobile phase composition.
Caption: Impact of mobile phase on the ionization process.
References
- 1. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 3. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US9063159B2 - LC-MS separation and detection of vitamin D metabolites - Google Patents [patents.google.com]
Best practices for storage and handling of Eldecalcitol-d6 standards
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Eldecalcitol-d6 standards. It includes frequently asked questions and troubleshooting advice to ensure the integrity and stability of the analyte for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored upon receipt?
A: Upon receipt, solid this compound should be stored at -20°C, protected from light, and preferably under an inert nitrogen atmosphere.[1][2][3][4] Shipping conditions may be at room temperature for short durations (less than 2 weeks), but long-term storage requires colder temperatures to ensure stability.[1]
Q2: What is the recommended procedure for preparing a stock solution?
A: To prepare a stock solution, dissolve the solid this compound in a suitable organic solvent of choice, such as DMSO, methanol, or acetonitrile. The solvent should be purged with an inert gas before use. For DMSO, it is recommended to use a newly opened container as it is hygroscopic, which can impact solubility. Ultrasonic assistance may be necessary to fully dissolve the compound in DMSO.
Q3: How should stock solutions of this compound be stored?
A: Prepared stock solutions have different stability profiles based on storage temperature. For optimal stability, aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles and store as follows:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
All solutions must be protected from light and stored under a nitrogen atmosphere.
Q4: Is this compound sensitive to light?
A: Yes, this compound is light-sensitive. Both the solid compound and its solutions should be protected from light during storage and handling to prevent degradation.
Q5: What solvents are compatible with this compound?
A: this compound is soluble in DMSO (up to 25 mg/mL) and slightly soluble in methanol and acetonitrile. For aqueous biological experiments, the organic solvent stock solution can be diluted into aqueous buffers or isotonic saline. However, it is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analytical Signal or Poor Peak Shape | 1. Degradation of the standard due to improper storage (temperature, light exposure).2. Repeated freeze-thaw cycles of the stock solution.3. Instability in aqueous solution.4. Incomplete dissolution of the solid standard. | 1. Verify storage conditions (-20°C for solid, -80°C for long-term solution storage, always protect from light).2. Use freshly prepared working solutions from a properly stored, aliquoted stock.3. Prepare aqueous dilutions fresh daily; do not store.4. Ensure complete dissolution using sonication if necessary, especially with DMSO. |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent concentration in working standards due to solvent evaporation or degradation.2. Cross-contamination.3. Instability of the analyte on the bench-top during sample preparation. | 1. Prepare fresh working standards for each experiment. Ensure solvent containers are properly sealed.2. Use clean, dedicated labware and pipette tips.3. Minimize the time samples and standards are kept at room temperature. Processed samples should typically be kept at 4°C. |
| Precipitate Forms in Solution | 1. Exceeding the solubility limit of the solvent.2. Temperature fluctuations causing the compound to fall out of solution. | 1. Ensure the concentration does not exceed the known solubility (e.g., 25 mg/mL in DMSO).2. Gently warm the solution and vortex/sonicate to redissolve. If the issue persists, consider preparing a more dilute stock solution. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
Objective: To prepare a 1 mg/mL stock solution in DMSO and subsequent serial dilutions for use as calibration standards.
Materials:
-
This compound solid standard
-
Anhydrous, new container of Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials or vials protected from light
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and sonicator
Methodology:
-
Acclimatization: Allow the sealed vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 1 mg) in a tared, light-protected vial. Perform this step quickly to minimize exposure to air and humidity.
-
Solvent Addition: Purge the DMSO container with inert gas. Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound to achieve the target concentration of 1 mg/mL.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath to ensure the solid is completely dissolved.
-
Stock Solution Storage:
-
Label the stock solution clearly with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Purge the headspace of each aliquot with inert gas before sealing.
-
Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Perform serial dilutions using the appropriate mobile phase or desired solvent to create working standards for your calibration curve (e.g., 10 pg/mL to 1000 pg/mL).
-
Discard any unused portion of the thawed stock aliquot and diluted working standards at the end of the day. Do not refreeze.
-
Visualizations
Caption: Standard workflow from receiving to use of this compound.
Caption: Decision tree for troubleshooting common analytical issues.
References
Validation & Comparative
Eldecalcitol Demonstrates Superiority Over Alfacalcidol in Landmark Clinical Trials for Osteoporosis
For researchers and drug development professionals, a comprehensive analysis of clinical trial data reveals eldecalcitol, a vitamin D analog, offers significant advantages in fracture prevention and bone mineral density improvement when compared to the conventional active vitamin D pro-drug, alfacalcidol. This guide provides a detailed comparison of their clinical trial outcomes, supported by experimental data and protocol summaries.
A pivotal 3-year, randomized, double-blind, active-comparator Phase III clinical trial provides the core data for this comparison. The study demonstrated that daily oral administration of 0.75 μg of eldecalcitol was more effective than 1.0 μg of alfacalcidol in reducing the risk of osteoporotic fractures in patients with osteoporosis.[1]
Quantitative Clinical Trial Outcomes
The following tables summarize the key quantitative outcomes from the comparative clinical trials.
Table 1: Fracture Incidence
| Fracture Type | Eldecalcitol Group | Alfacalcidol Group | Hazard Ratio (95% CI) | p-value |
| New Vertebral Fractures | 13.4% | 17.5% | 0.74 (0.56-0.97) | 0.034 |
| Wrist Fractures | 1.1% | 3.6% | 0.29 (0.11-0.77) | <0.05 |
| Major Osteoporotic Fractures (FRAX) | 11.1% | 16.3% | 0.66 (0.46-0.94) | 0.020 |
| All Osteoporotic Fractures (WHO definition) | 18.6% | 25.2% | 0.70 (0.54-0.93) | 0.013 |
FRAX (Fracture Risk Assessment Tool) major osteoporotic fractures include clinical vertebral, hip, humerus, and forearm fractures.[1][2] WHO-defined osteoporotic fractures include fractures of the vertebrae, ribs, pelvis, humerus, clavicle/scapula/sternum, hip, other femoral sites, tibia/fibula, and distal forearm.[2]
Table 2: Bone Mineral Density (BMD) Changes from Baseline at 3 Years
| Measurement Site | Eldecalcitol Group | Alfacalcidol Group | Between-Group Difference | p-value |
| Lumbar Spine (L2-L4) | +3.3% | +0.2% | 3.1% | <0.001 |
| Total Hip | +2.7% | -2.4% | 5.1% | <0.001 |
| Femoral Neck | +0.4% | -2.4% | 2.8% | <0.001 |
Table 3: Bone Turnover Marker Changes from Baseline at 3 Years
| Marker | Eldecalcitol Group | Alfacalcidol Group | Between-Group Difference | p-value |
| Urinary N-terminal telopeptide of type I collagen (NTX) | -23% | - | - | <0.001 |
| Serum bone-specific alkaline phosphatase (BSAP) | - | - | - | <0.001 |
Note: Specific percentage changes for the alfacalcidol group for bone turnover markers were not consistently reported in the primary sources, but the between-group differences were statistically significant.[1]
Experimental Protocols
The primary data for this comparison is derived from a 3-year, randomized, double-blind, active comparator, superiority trial.
Objective: To determine if eldecalcitol is superior to alfacalcidol in preventing osteoporotic fractures.
Patient Population: 1,054 patients with primary osteoporosis, aged 46 to 92 years old.
Treatment Groups:
-
Eldecalcitol Group (n=528): 0.75 μg of eldecalcitol administered orally once daily.
-
Alfacalcidol Group (n=526): 1.0 μg of alfacalcidol administered orally once daily.
Stratification: Patients were stratified by study site and baseline serum 25-hydroxyvitamin D [25(OH)D] levels. Patients with low serum 25(OH)D (<50 nmol/L) received a 400 IU daily supplement of vitamin D3.
Primary Endpoint: The primary endpoint was the incidence of new morphometric vertebral fractures, assessed by radiography at baseline and at 6, 12, 24, and 36 months.
Secondary Endpoints:
-
Incidence of any non-vertebral fractures.
-
Changes in bone mineral density (BMD) of the lumbar spine (L2-L4), total hip, and femoral neck, measured by dual-energy X-ray absorptiometry (DXA) at baseline and at 6, 12, 24, and 36 months.
-
Changes in bone turnover markers, including urinary N-terminal telopeptide of type I collagen (NTX) and serum bone-specific alkaline phosphatase (BSAP), measured at baseline and at 3, 6, 12, 24, and 36 months.
Safety Assessments: Adverse events were monitored throughout the study. Serum and urinary calcium levels were measured at regular intervals to monitor for hypercalcemia and hypercalciuria.
Signaling Pathways and Mechanisms of Action
The differential effects of eldecalcitol and alfacalcidol can be attributed to their distinct mechanisms of action at the molecular level.
Alfacalcidol Signaling Pathway
Alfacalcidol is a pro-drug that requires hydroxylation in the liver to form calcitriol, the active form of vitamin D3. Calcitriol then binds to the vitamin D receptor (VDR) in various target tissues, including the intestine, bone, and kidney, to regulate calcium and phosphate homeostasis.
Caption: Alfacalcidol is converted to active calcitriol in the liver.
Eldecalcitol Signaling Pathway
Eldecalcitol is an active vitamin D analog that does not require metabolic activation. It has a higher affinity for the vitamin D binding protein (DBP) in the serum, leading to a longer half-life. Eldecalcitol directly binds to the VDR, but its primary distinguishing feature is its potent inhibitory effect on bone resorption. It is thought to suppress the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) in osteoblasts, a key cytokine for osteoclast differentiation and activation.
Caption: Eldecalcitol directly inhibits bone resorption by suppressing RANKL.
Clinical Trial Workflow
The following diagram illustrates the general workflow of the comparative clinical trials.
Caption: Workflow of the eldecalcitol vs. alfacalcidol clinical trial.
Adverse Events
While both treatments were generally well-tolerated, the incidence of increased serum and urinary calcium was higher in the eldecalcitol group. However, there was no significant difference in the glomerular filtration rate between the two groups, suggesting a comparable renal safety profile.
Conclusion
References
- 1. A new active vitamin D3 analog, eldecalcitol, prevents the risk of osteoporotic fractures--a randomized, active comparator, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eldecalcitol is more effective for the prevention of osteoporotic fractures than alfacalcidol | springermedizin.de [springermedizin.de]
A Comparative Analysis of the Pharmacokinetics of Eldecalcitol and Other Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Eldecalcitol and other prominent vitamin D analogs, including Calcitriol, Alfacalcidol, and Maxacalcitol. The information is supported by experimental data to assist in research and development decisions.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Eldecalcitol and its comparators following oral administration in healthy adults. It is important to note that direct comparative studies under identical conditions are limited, and thus these values, derived from separate studies, should be interpreted with caution.
| Parameter | Eldecalcitol | Calcitriol | Alfacalcidol | Maxacalcitol |
| Dose | 0.75 µg | 0.5 - 4.0 µg | 1.0 µg | Not available (oral) |
| Cmax (pg/mL) | ~99.8 - 107.6 | ~60.0 - 169.00 | Not specified | Not available (oral) |
| Tmax (hours) | ~3.4 - 3.5 | ~2.92 - 6 | ~4 | Not available (oral) |
| t½ (hours) | ~50.8 - 53.3 | ~5 - 8 | ~3 - 5 | ~5 (intravenous)[1] |
| AUC (pg·h/mL) | Not specified | Not specified | Not specified | Not available (oral) |
| Bioavailability (%) | Not specified | ~70.6 - 72.2 | Not specified | Not available (oral) |
Note: Oral pharmacokinetic data for Maxacalcitol is limited in the public domain, with most available data pertaining to intravenous or topical administration. The half-life provided for Maxacalcitol is based on intravenous administration and may not be representative of oral administration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of pharmacokinetic data. Below are summaries of typical experimental protocols for the assessment of vitamin D analogs.
Eldecalcitol
A study investigating the pharmacokinetics of Eldecalcitol involved a single oral dose of 0.75 µg administered to healthy male subjects under fasting conditions.[2] Another study in healthy Chinese subjects used a similar single-dose, two-period crossover design under both fasting and fed conditions.[2]
-
Subjects: Healthy adult males.
-
Dosing: Single oral administration of 0.75 µg Eldecalcitol.
-
Sample Collection: Serial blood samples were collected at predetermined time points post-administration.
-
Analytical Method: Serum concentrations of Eldecalcitol were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[3][4] The lower limit of quantification (LLOQ) for Eldecalcitol in human plasma has been reported to be as low as 5 pg/mL. A stable isotope-labeled Eldecalcitol-d6 is typically used as an internal standard to ensure accuracy.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and t½ were calculated from the serum concentration-time data using non-compartmental analysis.
Calcitriol
Pharmacokinetic studies of Calcitriol have been conducted in healthy volunteers and patients with specific conditions. One study in healthy Chinese volunteers involved a single oral administration of 4.0 µg of Calcitriol in a randomized, open, three-cycle, triple crossover design.
-
Subjects: Healthy adult volunteers.
-
Dosing: Single oral administration of 0.5 µg to 4.0 µg Calcitriol.
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Analytical Method: Plasma concentrations of Calcitriol were measured using a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The LLOQ for Calcitriol in human plasma has been reported to be around 20 pg/mL.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles.
Alfacalcidol
Alfacalcidol is a prodrug that is rapidly converted to Calcitriol in the liver. Pharmacokinetic studies, therefore, often measure the resulting Calcitriol concentrations.
-
Subjects: Healthy volunteers or specific patient populations.
-
Dosing: Oral administration of Alfacalcidol.
-
Sample Collection: Serial blood samples are collected over a specified period.
-
Analytical Method: The determination of Alfacalcidol and its metabolite Calcitriol in human plasma is typically performed using LC-MS/MS. Due to the low concentrations, derivatization techniques are often employed to enhance the sensitivity of the assay.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters of the resulting Calcitriol are then calculated.
Maxacalcitol
As mentioned, most clinical data for Maxacalcitol pertains to intravenous or topical administration. A study in healthy Japanese and Taiwanese volunteers investigated the pharmacokinetics after intravenous administration.
-
Subjects: Healthy adult volunteers.
-
Dosing: Intravenous administration.
-
Sample Collection: Serial blood samples were collected.
-
Analytical Method: Serum Maxacalcitol concentrations were determined by radioimmunoassay or LC-MS/MS.
-
Pharmacokinetic Analysis: A two-compartment model was used to describe the serum concentration profile.
Visualizations
Signaling Pathway
The biological effects of Eldecalcitol and other vitamin D analogs are mediated through the Vitamin D Receptor (VDR). Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes.
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral drug.
Caption: Typical Workflow for a Clinical Pharmacokinetic Study.
References
Eldecalcitol Demonstrates Superiority Over Placebo in Enhancing Bone Mineral Density
For Immediate Release
[City, State] – [Date] – Eldecalcitol, an active vitamin D analog, significantly increases bone mineral density (BMD) in osteoporotic patients compared to a placebo, according to a comprehensive review of clinical trial data. This guide provides an in-depth comparison of the efficacy of eldecalcitol, detailing the experimental data and protocols for researchers, scientists, and drug development professionals.
A pivotal randomized, double-blind, placebo-controlled clinical trial involving 219 osteoporotic patients demonstrated the dose-dependent efficacy of eldecalcitol in increasing BMD over a 12-month period.[1] Patients receiving daily doses of 0.5 µg, 0.75 µg, and 1.0 µg of eldecalcitol experienced notable increases in lumbar spine BMD, whereas the placebo group showed a decline.
Quantitative Analysis of Bone Mineral Density Changes
The following table summarizes the percentage change in bone mineral density at key skeletal sites from baseline after 12 months of treatment with various doses of eldecalcitol compared to placebo.
| Treatment Group | Mean Change in Lumbar Spine BMD (%) | Mean Change in Total Hip BMD (%) | Mean Change in Femoral Neck BMD (%) |
| Placebo | -0.7 | -0.9 | Not Reported |
| Eldecalcitol (0.5 µ g/day ) | +2.2 | -0.8 | Not Reported |
| Eldecalcitol (0.75 µ g/day ) | +2.6 | +0.6 | Not Reported |
| Eldecalcitol (1.0 µ g/day ) | +3.1 | +0.9 | Not Reported |
Data sourced from Matsumoto et al. (2005)
Meta-analyses of multiple randomized controlled trials have further substantiated these findings, indicating that eldecalcitol is effective in improving BMD, particularly at the femoral neck.
Mechanism of Action: Signaling Pathway
Eldecalcitol exerts its effects on bone metabolism primarily by suppressing bone resorption. It is an analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3, and functions by binding to the vitamin D receptor (VDR).[2][3] This interaction ultimately leads to the downregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine required for the formation and activation of osteoclasts, the cells responsible for bone resorption.[2]
Caption: Eldecalcitol signaling pathway leading to the suppression of RANKL gene transcription.
Experimental Protocols
The data presented in this guide is primarily based on a key randomized, double-blind, placebo-controlled clinical trial.
Study Design:
-
Title: A New Active Vitamin D, ED-71, Increases Bone Mass in Osteoporotic Patients under Vitamin D Supplementation: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial.
-
Objective: To assess the efficacy and safety of eldecalcitol in increasing bone mineral density in patients with osteoporosis.
-
Participants: 219 patients with established osteoporosis.
-
Intervention: Participants were randomly assigned to one of four groups: placebo, 0.5 µ g/day eldecalcitol, 0.75 µ g/day eldecalcitol, or 1.0 µ g/day eldecalcitol. All participants also received daily vitamin D supplementation.
-
Duration: 12 months.
-
Primary Outcome: The primary endpoint was the percentage change in lumbar spine (L2-L4) bone mineral density from baseline to 12 months.
-
BMD Measurement: Bone mineral density of the lumbar spine and total hip was measured at baseline and at 12 months using dual-energy X-ray absorptiometry (DXA).
Caption: Workflow of the randomized controlled trial evaluating eldecalcitol's efficacy.
Conclusion
The available evidence from randomized controlled trials and subsequent meta-analyses strongly supports the efficacy of eldecalcitol in increasing bone mineral density in patients with osteoporosis when compared to a placebo. Its mechanism of action, centered on the suppression of the key bone resorption mediator RANKL, provides a clear biological rationale for its clinical effects. The presented data and experimental protocols offer a solid foundation for further research and development in the field of osteoporosis treatment.
References
Eldecalcitol and Calcitriol: A Head-to-Head Comparison for Researchers
An in-depth analysis of two key vitamin D analogs in the management of osteoporosis, this guide provides a comprehensive comparison of eldecalcitol and calcitriol, focusing on their efficacy, safety, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals.
Eldecalcitol, a second-generation vitamin D analog, has emerged as a significant therapeutic agent for osteoporosis, particularly in Japan where it is approved for this indication. It is a derivative of calcitriol, the active form of vitamin D3, with a hydroxypropyloxy group at the 2β-position. This structural modification confers unique pharmacological properties, leading to a distinct profile in bone metabolism compared to its parent compound, calcitriol. This guide synthesizes data from preclinical and clinical studies to provide a detailed head-to-head comparison. While direct comparative clinical trials between eldecalcitol and calcitriol are limited, extensive research has been conducted comparing eldecalcitol with alfacalcidol, a prodrug of calcitriol. For the purposes of this guide, data from alfacalcidol trials will be used as a proxy for calcitriol where direct comparisons are unavailable, given that alfacalcidol is rapidly converted to calcitriol in the liver.
Quantitative Comparison of Efficacy
The following tables summarize the key efficacy data from comparative studies of eldecalcitol and alfacalcidol/calcitriol in the treatment of osteoporosis.
Table 1: Bone Mineral Density (BMD) Changes
| Parameter | Eldecalcitol | Alfacalcidol/Calcitriol | Study Duration | Key Findings & Citations |
| Lumbar Spine BMD | Increased | Increased, but to a lesser extent than eldecalcitol.[1] | 3 years | Eldecalcitol demonstrated a significantly greater increase in lumbar spine BMD compared to alfacalcidol.[1][2][3] In one meta-analysis, the weighted mean difference in lumbar BMD change was 2.80% in favor of eldecalcitol.[2] |
| Total Hip BMD | Increased | Decreased or showed a smaller increase compared to eldecalcitol. | 3 years | Eldecalcitol consistently showed a more favorable effect on total hip BMD than alfacalcidol. A meta-analysis reported a weighted mean difference of 2.11% in total hip BMD change favoring eldecalcitol. |
| Femoral Neck BMD | Increased | Less significant increase or decrease compared to eldecalcitol. | 1 year | A meta-analysis showed a weighted mean difference of 1.78% in femoral neck BMD change in favor of eldecalcitol. |
Table 2: Fracture Risk Reduction
| Fracture Type | Eldecalcitol | Alfacalcidol/Calcitriol | Study Duration | Key Findings & Citations |
| Vertebral Fractures | Significantly reduced incidence | Reduced incidence, but less effectively than eldecalcitol. | 3 years | Eldecalcitol reduced the incidence of new vertebral fractures by 26% compared with alfacalcidol. The hazard ratio for vertebral fractures with eldecalcitol versus alfacalcidol was 0.74. |
| Non-Vertebral Fractures | No significant overall reduction, but a marked decrease in wrist fractures. | No significant overall reduction. | 3 years | While there was no significant difference in overall non-vertebral fractures, a post-hoc analysis revealed a 71% reduction in wrist fractures with eldecalcitol compared to alfacalcidol. |
| Osteoporotic Fractures (WHO Definition) | Significantly reduced incidence | Reduced incidence, but less effectively than eldecalcitol. | 3 years | Eldecalcitol treatment resulted in a lower incidence of osteoporotic fractures as defined by the WHO compared to alfacalcidol (18.6% vs. 25.2%). |
Table 3: Bone Turnover Markers (BTMs)
| Marker | Eldecalcitol | Alfacalcidol/Calcitriol | Study Duration | Key Findings & Citations |
| Bone Resorption Markers (e.g., u-NTX, s-CTX) | Stronger suppression | Less suppression | 12 weeks - 3 years | Eldecalcitol demonstrated a significantly greater suppression of urinary N-terminal telopeptide (u-NTX) and serum C-terminal telopeptide (s-CTX) compared to alfacalcidol. |
| Bone Formation Markers (e.g., s-BALP, s-PINP) | Suppression | Less suppression | 12 weeks - 3 years | Eldecalcitol led to a greater reduction in serum bone-specific alkaline phosphatase (s-BALP) and procollagen type I N-terminal propeptide (s-PINP) compared to alfacalcidol. |
Safety and Tolerability
The primary safety concern with vitamin D analog therapy is the risk of hypercalcemia and hypercalciuria.
Table 4: Key Safety Parameters
| Adverse Event | Eldecalcitol | Alfacalcidol/Calcitriol | Key Findings & Citations |
| Hypercalcemia | Increased incidence | Lower incidence | Increased blood calcium was observed in 21% of patients treated with eldecalcitol. However, severe hypercalcemia was rare. |
| Hypercalciuria | Higher risk | Lower risk | Meta-analyses have shown that eldecalcitol is associated with a higher risk of hypercalciuria compared to alfacalcidol. |
Mechanism of Action: A Comparative Overview
Both eldecalcitol and calcitriol exert their effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in calcium homeostasis and bone metabolism. However, their downstream effects, particularly on bone resorption, appear to differ significantly.
Calcitriol's Mechanism of Action:
Calcitriol primarily functions to maintain calcium and phosphate homeostasis. It enhances intestinal calcium absorption and, in concert with parathyroid hormone (PTH), can stimulate bone resorption to release calcium into the bloodstream. Calcitriol is known to enhance the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) in osteoblasts, a key cytokine that promotes the differentiation and activation of osteoclasts, the cells responsible for bone resorption.
Eldecalcitol's Differentiated Mechanism:
Eldecalcitol exhibits a more potent inhibitory effect on bone resorption compared to calcitriol. While it also binds to the VDR, its unique side chain at the 2β-position is thought to modulate its interaction with the receptor and co-regulators, leading to a different transcriptional response. Studies suggest that long-term exposure to eldecalcitol down-regulates RANKL expression in osteoblasts in vivo. This suppression of RANKL is a key differentiator from calcitriol and is believed to be a primary contributor to its stronger anti-resorptive effect.
Signaling Pathway Diagrams
References
- 1. Treatment of osteoporosis with eldecalcitol, a new vitamin D analog: a comprehensive review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the clinical efficacy and safety of eldecalcitol for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
Cross-Validation of Eldecalcitol Assays: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Eldecalcitol, a potent analog of the active form of vitamin D3, is critical for pharmacokinetic studies and clinical trials in the treatment of osteoporosis. The robustness of a bioanalytical method, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is heavily reliant on the choice of an appropriate internal standard (IS). An internal standard is essential for correcting variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1][2] This guide provides an objective comparison of two primary types of internal standards for Eldecalcitol assays: stable isotope-labeled (deuterated) internal standards and non-deuterated (structural analog) internal standards, supported by established principles of bioanalytical method validation.
The Critical Role of the Internal Standard
An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during the analytical workflow.[1] The two main categories of internal standards used in LC-MS/MS applications are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). For Eldecalcitol, a deuterated version like Eldecalcitol-d6 would be a prime example.[3] Due to the abundance of hydrogen in organic molecules, deuterium is a common choice for creating SIL internal standards.[2]
-
Structural Analog Internal Standards: These are molecules with a chemical structure similar, but not identical, to the analyte.
The scientific consensus is that stable isotope-labeled internal standards generally provide superior assay performance compared to structural analogs. This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Deuterated IS (e.g., this compound) | Non-Deuterated IS (Structural Analog) | Rationale |
| Accuracy | High (Typically within ±15% of nominal value) | Moderate to High (Can be within ±15%, but more susceptible to variability) | SIL-IS more effectively compensates for matrix effects and extraction variability due to near-identical properties. |
| Precision | High (CV ≤ 15%) | Moderate (CV may be higher and more variable) | Co-elution and similar behavior of SIL-IS lead to more consistent analyte/IS response ratios. |
| Matrix Effect | Minimal and effectively compensated | Potential for significant and variable matrix effects | Differences in physicochemical properties can lead to differential ion suppression or enhancement between the analyte and a structural analog IS. |
| Recovery | Consistent and closely tracks analyte | May differ from analyte, leading to inaccuracies | Structural differences can result in different extraction efficiencies. |
| Selectivity | High | May be susceptible to cross-talk from endogenous compounds | The mass difference in a SIL-IS provides high specificity in detection. |
Table 2: Illustrative Quantitative Performance Data
The following data is illustrative and based on typical performance characteristics observed in bioanalytical assays.
| Internal Standard Type | Accuracy (% Bias) | Precision (% CV) | IS-Normalized Matrix Factor (% CV) |
| Deuterated IS | |||
| Low QC (3x LLOQ) | -2.5 | 4.8 | 3.5 |
| Medium QC | 1.2 | 3.5 | 2.8 |
| High QC | 0.8 | 2.9 | 2.1 |
| Non-Deuterated IS | |||
| Low QC (3x LLOQ) | -8.7 | 12.5 | 14.2 |
| Medium QC | -4.2 | 9.8 | 11.5 |
| High QC | 2.5 | 8.1 | 9.7 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the quantification of Eldecalcitol in human plasma using both a deuterated and a hypothetical structural analog internal standard.
Protocol 1: Eldecalcitol Assay using a Deuterated Internal Standard (this compound)
This protocol is based on a published method for Eldecalcitol analysis.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of this compound working solution (in methanol).
-
Vortex for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute Eldecalcitol and this compound with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
-
MRM Transitions:
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound: m/z 514.6 → 403.3
-
Protocol 2: Eldecalcitol Assay using a Non-Deuterated Internal Standard (Structural Analog)
This protocol is hypothetical and highlights the necessary validation considerations.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of human plasma, add 25 µL of the structural analog IS working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: HPLC or UPLC system
-
Column: A reversed-phase column (e.g., C18)
-
Mobile Phase and Gradient: To be optimized to ensure chromatographic separation of Eldecalcitol, the IS, and any potential interferences. Note: The retention time of the structural analog may differ significantly from Eldecalcitol.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: APCI or Electrospray Ionization (ESI), positive ion mode
-
MRM Transitions:
-
Eldecalcitol: To be determined (e.g., m/z 508.6 → 397.4)
-
Structural Analog IS: To be determined based on its chemical structure.
-
Mandatory Visualizations
To better understand the experimental process and the biological context, the following diagrams are provided.
Cross-Validation Requirements
According to regulatory guidelines, such as those from the FDA, cross-validation is necessary when two or more bioanalytical methods are used to generate data within the same study or across different studies. If an assay for Eldecalcitol were to be run using different internal standards (e.g., a deuterated IS at one facility and a structural analog at another), a cross-validation study would be mandatory to ensure the data is comparable and reliable. This would involve analyzing the same set of quality control samples and incurred samples with both methods to establish inter-laboratory reliability.
Conclusion and Recommendations
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical assay for Eldecalcitol. While a structural analog can potentially be used, the scientific literature strongly supports the superiority of a stable isotope-labeled internal standard, such as this compound.
Key Advantages of a Deuterated Internal Standard:
-
Higher Accuracy and Precision: By closely mimicking the analyte, a deuterated IS provides more effective correction for experimental variability.
-
Reduced Matrix Effects: Co-elution of the analyte and IS ensures they experience similar ionization conditions, minimizing the impact of matrix-induced ion suppression or enhancement.
-
Increased Robustness: Assays using deuterated internal standards are generally more rugged and less prone to failure.
Therefore, for the quantitative analysis of Eldecalcitol in a regulated environment, the use of a deuterated internal standard is the recommended best practice. This approach ensures the highest quality data for pharmacokinetic assessments and regulatory submissions. Any consideration of using a non-deuterated internal standard should be met with a thorough validation to demonstrate its performance and a comprehensive cross-validation if data is to be compared with a method using a deuterated standard.
References
Performance Showdown: Eldecalcitol-d6 Versus a Structural Analog as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers in Drug Metabolism and Pharmacokinetics
In the quantitative bioanalysis of Eldecalcitol, a potent vitamin D analog for the treatment of osteoporosis, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison between the performance of a stable isotope-labeled (SIL) internal standard, Eldecalcitol-d6, and a representative structural analog internal standard, Alfacalcidol. While this compound is the widely accepted and utilized internal standard for Eldecalcitol quantification, this comparison will elucidate the underlying principles and expected performance differences, providing valuable insights for researchers and drug development professionals.
Data Presentation: A Head-to-Head Comparison
The selection of an internal standard is a critical step in the development of robust bioanalytical methods. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Here, we compare the expected performance of this compound against a hypothetical scenario using Alfacalcidol, a structurally related vitamin D analog, as an internal standard.
Table 1: Key Performance Parameters of this compound vs. a Structural Analog Internal Standard (Alfacalcidol)
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Alfacalcidol (Structural Analog IS) | Justification |
| Co-elution with Analyte | Identical retention time | Similar, but not identical, retention time | This compound has the same chromatographic properties as Eldecalcitol, ensuring simultaneous elution and sampling of the mass spectrometer source under identical conditions. Alfacalcidol, having a different structure, will have a slightly different retention time. |
| Matrix Effect Compensation | Excellent | Variable and potentially incomplete | As this compound co-elutes and has the same ionization properties as the analyte, it effectively compensates for ion suppression or enhancement caused by matrix components[1][2]. A structural analog may experience different matrix effects, leading to inaccurate quantification[1]. |
| Extraction Recovery | Tracks analyte recovery very closely | Similar, but may differ | Minor differences in polarity and structure between Alfacalcidol and Eldecalcitol can lead to variations in extraction efficiency, especially if the extraction process is not highly optimized. |
| Accuracy and Precision | High accuracy (typically within ±15%) and high precision (CV ≤ 15%)[3] | Potentially lower accuracy and precision | The superior ability of a SIL IS to correct for variability results in more accurate and precise measurements[2]. A structural analog may introduce bias if its behavior deviates from the analyte. |
| Availability and Cost | Generally custom synthesis, higher cost | More readily available and potentially lower cost | Stable isotope-labeled standards often require specialized synthesis, making them more expensive than commercially available structural analogs. |
Table 2: Validation Data for Bioanalytical Method of Eldecalcitol using this compound Internal Standard
| Validation Parameter | Acceptance Criteria | Observed Performance with this compound |
| Linearity (Range) | r² ≥ 0.99 | 5 - 1000 pg/mL with r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 5 pg/mL |
| Accuracy (RE%) | Within ±15% of nominal value (±20% at LLOQ) | Within ±10% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Intra-day and Inter-day CVs < 12% |
| Matrix Effect | IS-normalized matrix factor within 0.85-1.15 | No significant matrix effect observed |
| Recovery | Consistent and reproducible | > 85% |
Experimental Protocols
The following protocols are based on established and validated methods for the quantification of Eldecalcitol in human plasma using UPLC-APCI-MS/MS with this compound as the internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract Eldecalcitol and this compound from human plasma and remove interfering matrix components.
-
Procedure:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (e.g., 5 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
UPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 60% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive APCI.
-
MRM Transitions:
-
Eldecalcitol: m/z 508.6 → 397.4
-
This compound: m/z 514.6 → 403.3
-
-
Corona Needle Current: 4.0 µA.
-
Vaporizer Temperature: 400°C.
-
Collision Gas: Argon.
-
Mandatory Visualizations
Eldecalcitol Signaling Pathway
Eldecalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR). This initiates a cascade of events leading to the regulation of gene expression.
Caption: Eldecalcitol signaling pathway via the Vitamin D Receptor (VDR).
Experimental Workflow: Internal Standard Comparison
The following diagram illustrates the logical workflow for comparing the performance of this compound and a structural analog internal standard in a bioanalytical method.
Caption: Workflow for comparing internal standard performance.
References
Inter-laboratory comparison of Eldecalcitol quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Eldecalcitol, a novel analog of the active form of vitamin D3 used in the treatment of osteoporosis. The information presented is compiled from published research to assist in the selection and implementation of appropriate quantification assays.
Comparison of Eldecalcitol Quantification Methods
The following table summarizes the performance of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods reported for the quantification of Eldecalcitol in human plasma or serum. While a direct inter-laboratory comparison has not been published, this table offers a side-by-side view of the key performance characteristics of different validated assays.
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | UPLC-APCI-MS/MS | UPLC-ESI-MS/MS | HPLC-MS/MS |
| Internal Standard | Eldecalcitol-d6 | This compound | Not Specified |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | 10 pg/mL | 0.09 ng/mL |
| Upper Limit of Quantification (ULOQ) | Not Specified | 1000 pg/mL | 1.8 ng/mL |
| Linearity Range | Not Specified | 10.0 - 1000.0 pg/mL | 0.1 - 1.8 ng/mL |
| Precision (Intra- and Inter-batch) | Within acceptable limits | Within acceptable limits | RSD < 3.0% |
| Accuracy | Within acceptable limits | Within acceptable limits | Not Specified |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Not Specified |
| Matrix | Human Plasma | Human Serum | Dissolution Medium |
Experimental Protocols
Method 1: UPLC-APCI-MS/MS for Eldecalcitol in Human Plasma
This method is characterized by its high sensitivity for pharmacokinetic studies.
-
Sample Preparation : Plasma samples are extracted using solid phase extraction (SPE).
-
Internal Standard : A stable isotope-labeled Eldecalcitol (this compound) is used as the internal standard.
-
Chromatography : Ultra-Performance Liquid Chromatography (UPLC) is employed for separation.
-
Ionization : Atmospheric Pressure Chemical Ionization (APCI) in the positive ion mode is used.
-
Detection : Mass spectrometry is performed using Multiple-Reaction Monitoring (MRM) mode. The ion transitions monitored are m/z 508.6 → 397.4 for Eldecalcitol and m/z 514.6 → 403.3 for the internal standard.
-
Validation : The method was validated for selectivity, LLOQ, linearity, accuracy, precision, recovery, matrix effects, and stability.
Method 2: LC-MS/MS for Eldecalcitol in Human Serum
This method was developed for a bioequivalence study of two Eldecalcitol soft capsule formulations.
-
Sample Preparation : Serum samples undergo a liquid-liquid extraction (LLE) procedure.
-
Internal Standard : this compound serves as the internal standard.
-
Chromatography : An Acquity UPLC system with a C18 column (150 x 2 mm) is used.
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is utilized.
-
Detection : A triple quadrupole mass spectrometer is operated in MRM mode.
-
Calibration : Calibration standards range from 10.0 to 1000.0 pg/mL.
-
Validation : The assay was validated with five levels of quality control samples to assess within-run and between-run precision and accuracy.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in Eldecalcitol analysis and its mechanism of action, the following diagrams are provided.
Caption: Workflow for Eldecalcitol Quantification by LC-MS/MS.
Caption: Simplified Signaling Pathway of Eldecalcitol.
Assessing the bioequivalence of different Eldecalcitol formulations
Eldecalcitol, an active vitamin D3 analog, is a key therapeutic agent for the management of osteoporosis.[1][2][3] The clinical efficacy and safety of any drug product are contingent upon its formulation, which governs its bioavailability. This guide provides a comprehensive comparison of the bioequivalence of different Eldecalcitol formulations, supported by experimental data from clinical studies.
Pharmacokinetic Bioequivalence Assessment
Two key studies have assessed the bioequivalence of a test and a reference formulation of 0.75 μg Eldecalcitol capsules in healthy Chinese volunteers.[1][2] Both studies were conducted under fasting and fed conditions to evaluate the influence of food on the drug's absorption. The primary pharmacokinetic parameters used to determine bioequivalence were the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).
The results from these studies are summarized in the tables below. The geometric mean ratios (GMR) of the test to the reference formulation for Cmax, AUC0-t, and AUC0-∞, along with their 90% confidence intervals (CIs), were the primary determinants of bioequivalence. The acceptance criterion for bioequivalence is that the 90% CIs for the GMR of Cmax, AUC0-t, and AUC0-∞ fall within the range of 80% to 125%.
Table 1: Pharmacokinetic Parameters of Test vs. Reference Eldecalcitol Formulations (Fasting Conditions)
| Study | Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Wu J, et al. (2022) | Cmax (pg/mL) | 103.6 ± 26.9 | 107.6 ± 28.5 | 94.2% (87.1% - 101.8%) |
| AUC0-t (pg·h/mL) | 4833.1 ± 1400.4 | 5110.8 ± 1478.7 | 94.0% (88.4% - 99.9%) | |
| AUC0-∞ (pg·h/mL) | 5560.3 ± 1747.6 | 5357.5 ± 1558.8 | 103.3% (96.5% - 110.6%) | |
| Tmax (h) | 3.987 | 3.489 | N/A | |
| Li T, et al. (2022) | Cmax (pg/mL) | 103.6 | 107.6 | 94.2% (87.1% - 101.8%) |
| AUC0-t (pg·h/mL) | 4833.1 | 5110.8 | 94.0% (88.4% - 99.9%) | |
| AUC0-∞ (pg·h/mL) | 5560.3 | 5357.5 | 103.3% (96.5% - 110.6%) | |
| Tmax (h) | 3.5 | 3.5 | N/A |
Data from multiple studies were consistent and have been consolidated.
Table 2: Pharmacokinetic Parameters of Test vs. Reference Eldecalcitol Formulations (Fed Conditions)
| Study | Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Wu J, et al. (2022) | Cmax (pg/mL) | 99.5 ± 21.5 | 99.0 ± 22.1 | 100.1% (93.8% - 106.9%) |
| AUC0-t (pg·h/mL) | 5168.9 ± 1290.8 | 5304.8 ± 1381.1 | 97.3% (92.3% - 102.6%) | |
| AUC0-∞ (pg·h/mL) | 5727.4 ± 1477.3 | 5961.1 ± 1610.9 | 96.0% (90.6% - 101.8%) | |
| Tmax (h) | 9.006 | 5.994 | N/A | |
| Li T, et al. (2022) | Cmax (pg/mL) | 99.5 | 99.0 | 100.1% (93.8% - 106.9%) |
| AUC0-t (pg·h/mL) | 5168.9 | 5304.8 | 97.3% (92.3% - 102.6%) | |
| AUC0-∞ (pg·h/mL) | 5727.4 | 5961.1 | 96.0% (90.6% - 101.8%) | |
| Tmax (h) | 9.0 | 6.0 | N/A |
Data from multiple studies were consistent and have been consolidated.
In both fasting and fed conditions, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations were within the bioequivalence acceptance range of 80-125%. This indicates that the two formulations are bioequivalent.
Experimental Protocols
The bioequivalence studies were conducted as open-label, randomized, crossover clinical trials.
Study Design:
-
Fasting Study: A single-dose, three-period, three-sequence, reference-replicated crossover design was employed in one study with 27 healthy volunteers. Another study utilized a two-period crossover design with 28 healthy subjects.
-
Fed Study: A single-dose, two-period, two-sequence crossover design was used in 28 healthy volunteers in one study and 30 in another. A high-fat meal was administered before drug intake.
Dosing:
A single oral dose of 0.75 μg of the test or reference Eldecalcitol formulation was administered to the subjects.
Blood Sampling:
Blood samples were collected at scheduled time points up to 168 hours post-dose to characterize the pharmacokinetic profile of Eldecalcitol.
Analytical Method:
Plasma concentrations of Eldecalcitol were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Safety Assessment
Both formulations of Eldecalcitol were well-tolerated by the study participants. Only mild and transient adverse events were reported, with no serious adverse events occurring during the trials.
Signaling Pathway of Eldecalcitol
Eldecalcitol, an analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3, exerts its effects on bone metabolism primarily through the vitamin D receptor (VDR). Its mechanism of action involves the suppression of bone resorption. Eldecalcitol enhances the differentiation of RANKL-rich preosteoblasts to RANKL-poor mature osteoblasts, leading to a reduction in RANKL expression. This, in turn, influences the mobilization of preosteoclasts from the bone marrow to the blood. Additionally, Eldecalcitol has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in muscle atrophy.
Caption: Eldecalcitol's signaling pathway in bone metabolism.
Experimental Workflow for Bioequivalence Study
The following diagram illustrates the typical workflow of a bioequivalence study for different Eldecalcitol formulations, as described in the referenced clinical trials.
Caption: Experimental workflow for an Eldecalcitol bioequivalence study.
References
- 1. An Open-Label, Randomized Pharmacokinetic Study of 2 Formulations of Eldecalcitol Capsules Following Single Oral Administration in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Eldecalcitol in Osteoporosis: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eldecalcitol's performance against other osteoporosis therapies, primarily alfacalcidol, based on a meta-analysis of clinical trial data. The information is intended to support research, scientific understanding, and drug development efforts in the field of osteoporosis.
Executive Summary
Eldecalcitol, a second-generation activated vitamin D analog, has demonstrated superiority over alfacalcidol in several key efficacy endpoints for the treatment of osteoporosis. Meta-analyses of randomized controlled trials (RCTs) indicate that Eldecalcitol leads to a greater reduction in vertebral fracture risk and a more significant increase in bone mineral density (BMD) at the lumbar spine, total hip, and femoral neck. However, this enhanced efficacy is associated with a higher incidence of hypercalciuria. This guide synthesizes the available quantitative data, details the experimental protocols of pivotal clinical trials, and visualizes the underlying biological pathways and research workflows.
Data Presentation: Efficacy and Safety of Eldecalcitol vs. Alfacalcidol
The following tables summarize the quantitative data from meta-analyses of clinical trials comparing Eldecalcitol with alfacalcidol for the treatment of osteoporosis.
Table 1: Fracture Incidence
| Outcome | Comparison | Odds Ratio (OR) / Relative Risk (RR) (95% CI) | Significance (P-value) | Number of Studies/Patients | Citation(s) |
| Vertebral Fracture | Eldecalcitol vs. Alfacalcidol | OR: 0.52 (0.29–0.95) | P = 0.034 | 2 studies | [1] |
| RR: 0.74 (0.55–0.98) | P = 0.038 | 4 trials | [2] | ||
| Non-Vertebral Fracture | Eldecalcitol vs. Alfacalcidol | OR: 0.44 (0.06–3.05) | P = 0.405 | 2 studies | [1] |
| RR: 0.53 (0.23–1.23) | P = 0.140 | - | [2] | ||
| All Osteoporotic Fractures | Eldecalcitol vs. Alfacalcidol | RR: 0.70 (0.55–0.88) | P = 0.003 | 5 trials | [2] |
| Wrist Fracture | Eldecalcitol vs. Alfacalcidol | Hazard Ratio (HR): 0.29 (0.11-0.77) | - | Post-hoc analysis of 1 study |
Table 2: Bone Mineral Density (BMD) Changes
| Anatomic Site | Comparison | Weighted Mean Difference (WMD) (95% CI) | Significance (P-value) | Number of Studies | Citation(s) |
| Lumbar Spine | Eldecalcitol vs. Alfacalcidol | 2.80 (1.60, 4.00) | P < 0.001 | 2 studies | |
| Total Hip | Eldecalcitol vs. Alfacalcidol | 2.11 (0.68, 3.55) | P = 0.004 | 2 studies | |
| Femoral Neck | Eldecalcitol vs. Alfacalcidol | 1.78 (0.76, 2.79) | P = 0.001 | 1 study | |
| 0.92 (0.24–1.60) | P = 0.008 | - |
Table 3: Adverse Events
| Adverse Event | Comparison | Odds Ratio (OR) / Relative Risk (RR) (95% CI) | Significance (P-value) | Number of Studies | Citation(s) |
| Hypercalciuria | Eldecalcitol vs. Alfacalcidol | OR: 1.64 (1.22, 2.20) | P = 0.001 | 2 studies | |
| Increased Urine Calcium | Eldecalcitol vs. Control | RR: 1.69 (1.33–2.15) | P < 0.001 | - | |
| Increased Blood Calcium | Eldecalcitol vs. Alfacalcidol | - | Higher incidence in Eldecalcitol group | 1 study |
Experimental Protocols of Key Clinical Trials
The meta-analyses draw upon data from several pivotal randomized controlled trials. The methodologies of these trials are crucial for interpreting the synthesized results. Below are the detailed protocols for some of the key studies.
1. Matsumoto T, et al. (2011) - A 3-year, randomized, double-blind, active comparator, superiority trial (NCT00144456)
-
Objective: To determine if Eldecalcitol is superior to alfacalcidol in preventing osteoporotic fractures.
-
Study Design: A 3-year, randomized, double-blind, active-comparator, superiority trial.
-
Participants: 1054 osteoporotic patients (aged 46 to 92 years).
-
Inclusion Criteria: Patients with osteoporosis.
-
Exclusion Criteria: Specific criteria not detailed in the provided search results.
-
Intervention:
-
Eldecalcitol group (n=528): 0.75 µg of Eldecalcitol orally, once daily.
-
Alfacalcidol group (n=526): 1.0 µg of alfacalcidol orally, once daily.
-
Patients with low serum 25-hydroxyvitamin D levels (<50 nmol/L) received a supplement of 400 IU/day of vitamin D3.
-
-
Primary Endpoint: Incidence of new vertebral fractures.
-
Secondary Endpoints:
-
Any non-vertebral fractures.
-
Changes in bone mineral density (BMD).
-
Changes in bone turnover markers.
-
-
Fracture Assessment: Vertebral fractures were assessed using a semi-quantitative (SQ) method.
-
BMD Measurement: BMD was measured by dual-energy X-ray absorptiometry (DXA).
-
Bone Turnover Markers: Serum bone-specific alkaline phosphatase (BSAP), serum procollagen type I N-terminal propeptide (PINP), and urinary N-terminal telopeptide of type I collagen (NTX) were measured.
2. Nakamura T, et al. - Post-hoc analysis of the phase III trial
-
Objective: To evaluate the effect of Eldecalcitol on the incidence of all fragility fractures as defined by the World Health Organization (WHO) and the major osteoporotic fractures in the Fracture Risk Assessment Tool (FRAX).
-
Study Design: A post-hoc analysis of the 3-year, randomized, double-blind, active comparator trial by Matsumoto et al.
-
Data Source: Data from the phase III clinical trial comparing Eldecalcitol and alfacalcidol.
-
Endpoints Analyzed:
-
Incidence of osteoporotic fractures as defined by the WHO.
-
Incidence of major osteoporotic fractures as defined by FRAX.
-
Incidence of osteoporotic fractures stratified by prespecified risk factors.
-
3. Shiraki M, et al. - Post-hoc analysis of the phase III trial
-
Objective: To determine if Eldecalcitol treatment leads to severely suppressed bone turnover in patients with low pre-treatment levels of bone turnover markers.
-
Study Design: A post-hoc analysis of the 3-year, randomized, double-blind, active-comparator clinical trial.
-
Data Source: Data from the phase III clinical trial (NCT00144456).
-
Analysis: Patients were stratified into tertiles based on their baseline levels of serum bone-specific alkaline phosphatase, serum procollagen type I N-terminal propeptide, or urinary collagen-N-telopeptide to assess the effect of Eldecalcitol on these markers.
Mandatory Visualizations
Signaling Pathway of Eldecalcitol in Bone Metabolism
Caption: Signaling pathway of Eldecalcitol in bone metabolism.
Experimental Workflow: Meta-Analysis of Clinical Trials
Caption: Workflow of a meta-analysis of clinical trials.
References
Safety Operating Guide
Navigating the Safe Disposal of Eldecalcitol-d6: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Eldecalcitol-d6, a deuterated analog of the active form of vitamin D, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Core Safety and Handling Parameters
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. | [1] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. | [2] |
| Storage of Waste | Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep waste containers tightly sealed. | [3][4] |
| Accidental Spills | Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal. | [5] |
| Container Labeling | All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms. Do not use abbreviations. |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as hazardous chemical waste. Incineration by a licensed hazardous waste management facility is the preferred method of disposal for similar vitamin D analogs and is advised for this compound.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions. Do not mix with incompatible materials.
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must have a secure lid.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions in organic solvents) in a separate, compatible, and clearly labeled hazardous waste container. Ensure the container is sealed to prevent leaks and evaporation. It is recommended to store liquid waste containers in secondary containment.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
3. Labeling and Documentation:
-
Properly label all waste containers with the words "Hazardous Waste" and the full chemical name "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
-
Maintain a log of the waste generated.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that the storage of hazardous waste complies with your institution's and local regulations regarding storage time limits.
5. Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this compound through standard laboratory trash or down the drain.
-
Provide the EHS department with accurate information about the waste stream to ensure it is handled and disposed of in compliance with all relevant regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet (SDS) for the most accurate and detailed guidance.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. benchchem.com [benchchem.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Buy this compound [smolecule.com]
Essential Safety and Operational Guide for Handling Eldecalcitol-d6
This guide provides comprehensive safety and logistical information for the handling and disposal of Eldecalcitol-d6, a potent, deuterium-labeled analog of Eldecalcitol used in osteoporosis research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. A risk assessment should be conducted to determine the specific requirements for your laboratory's procedures. For handling potent compounds like this compound, the following PPE is recommended.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specifications and Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 Respirator | A PAPR is the industry standard for respiratory protection when handling potent pharmaceutical compounds.[1] For low-risk activities with minimal dust generation, a well-fitted N95 or FFP2 disposable respirator may be suitable.[2] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves.[2][3] The outer glove should be changed immediately upon contamination or at regular intervals. Nitrile is preferred for its chemical resistance.[3] |
| Eye Protection | Chemical Splash Goggles and Face Shield | Use chemical splash goggles that create a complete seal around the eyes. A face shield should be worn over the goggles for additional protection against splashes. |
| Body Protection | Disposable Gown or Lab Coat with Shoe Covers | A disposable gown provides a barrier against contamination. Shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of the compound. |
Handling and Operational Plan
A systematic approach is essential for the safe handling of this compound. The following step-by-step plan outlines the key phases from preparation to post-handling procedures.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
